5-Fluoro-2-hydroxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQSJDFXUMAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396211 | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-20-6 | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 5-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Fluoro-2-hydroxyphenylboronic acid, a valuable reagent in pharmaceutical research and organic synthesis. This document details the common synthetic routes, offers a composite experimental protocol, and discusses purification strategies, complete with quantitative data and process visualizations to aid researchers in their laboratory work.
Introduction
This compound is a versatile building block, particularly in the realm of medicinal chemistry and materials science. Its utility is underscored by the presence of a boronic acid moiety, which is a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a fluoro-substituted phenolic ring, a common motif in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide will focus on the practical aspects of preparing and purifying this important compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259209-20-6 | [1] |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 166 °C (literature value) | [1] |
| Purity (typical) | ≥97% (often determined by titration) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthetic Routes and Mechanisms
The synthesis of this compound typically proceeds via a directed ortho-lithiation/borylation strategy. This approach offers high regioselectivity, which is crucial for obtaining the desired isomer. The general pathway involves the protection of the acidic phenolic proton, followed by metalation at the position ortho to the directing group, reaction with a borate ester, and subsequent deprotection and purification.
A common starting material for this synthesis is a suitably substituted bromophenol, which can be converted to the target boronic acid. The key steps are outlined below:
-
Protection of the Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from reacting with the highly basic organolithium reagent used in the subsequent step. Common protecting groups include methoxymethyl (MOM), benzyl (Bn), or silyl ethers.
-
Halogen-Metal Exchange or Directed ortho-Lithiation: A crucial step where a lithium reagent, typically n-butyllithium or sec-butyllithium, is used to generate an aryllithium intermediate. This can occur either through a halogen-metal exchange if a bromo-substituted precursor is used, or by direct deprotonation at the position ortho to a directing group (like a protected hydroxyl group).
-
Borylation: The aryllithium species is a potent nucleophile that reacts with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis/Deprotection: Acidic workup hydrolyzes the boronate ester to the desired boronic acid and can simultaneously remove certain protecting groups. If a more robust protecting group is used, a separate deprotection step may be necessary.
Experimental Protocols
Synthesis of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (Protected Intermediate)
This protocol is adapted from procedures for the synthesis of similar substituted phenylboronic acids.
Materials:
-
2-Bromo-4-fluorophenol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Protection of 2-Bromo-4-fluorophenol:
-
To a solution of 2-bromo-4-fluorophenol (1.0 eq.) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq.).
-
Slowly add MOM-Cl (1.2 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain the crude MOM-protected intermediate, which can be purified by flash chromatography.
-
-
Lithiation and Borylation:
-
Dissolve the MOM-protected 2-bromo-4-fluorophenol (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Deprotection and Purification of this compound
Procedure:
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture from the previous step to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M) until the pH is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the boronate ester and cleavage of the MOM ether.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
-
Workup and Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization. A common solvent system for recrystallization of arylboronic acids is a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane), or by recrystallization from hot water.
-
Alternatively, the crude product can be purified by column chromatography on silica gel.
-
Table 2: Representative Quantitative Data for Arylboronic Acid Synthesis
| Step | Reactant | Product | Typical Yield | Purity |
| Protection | 2-Bromo-4-fluorophenol | MOM-protected intermediate | 85-95% | >95% |
| Lithiation/Borylation | MOM-protected intermediate | 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | 60-80% | Crude |
| Deprotection/Purification | Crude protected boronic acid | This compound | 70-90% | >97% |
Note: The yields provided are typical for similar reactions and may vary.
Purification Strategies
The purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).
-
Recrystallization: This is the most common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition or poor separation. It is often used for the purification of the protected intermediate.
-
Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
Conclusion
The synthesis and purification of this compound are achievable through well-established organic chemistry methodologies. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the lithiation and borylation steps, and the selection of an appropriate purification strategy. This guide provides a solid foundation for researchers to produce this valuable compound with high purity for their research and development needs.
References
An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of 5-Fluoro-2-hydroxyphenylboronic acid. This versatile compound serves as a critical building block in organic synthesis and is instrumental in the fields of pharmaceutical development, materials science, and analytical chemistry.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, enhances its reactivity and selectivity, particularly in cross-coupling reactions.[1] The presence of these functional groups makes it a valuable reagent for creating complex organic molecules and advanced materials.[1]
Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 259209-20-6 | [1][2][3] |
| Molecular Formula | C₆H₆BFO₃ | [1][3][4] |
| Molecular Weight | 155.92 g/mol | [1][3][4] |
| Melting Point | 166 °C (lit.) | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1][2] |
| Storage Conditions | Store at 2 - 8 °C, in a cool, dark, and dry place | [1][2] |
| Purity | 97 - 105% (Assay by titration) | [1][2] |
| InChI Key | TWDQSJDFXUMAOI-UHFFFAOYSA-N | [3] |
| SMILES | OB(O)C1=C(O)C=CC(F)=C1 | [3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is limited, the expected characteristics can be inferred from its structure and data on analogous compounds.
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the aromatic region (approx. δ 6.5-8.0 ppm). The hydroxyl protons (both on the ring and the boronic acid) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons would be observed. The carbon attached to the boron atom would be expected in the δ 120-140 ppm range, while the carbon attached to the fluorine would show a large coupling constant (¹JC-F). |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment. |
| ¹¹B NMR | A broad signal characteristic of trigonal boronic acids would be expected, typically in the range of δ 28-34 ppm. |
| IR Spectroscopy | - O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ (carboxylic acid-like due to hydrogen bonding) and a sharper band for the phenolic OH. - C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region. - B-O Stretch: Strong absorptions around 1350 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (LC-MS/MS) | In negative ion mode ESI-MS, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 154.9. This technique is highly sensitive for quantification. |
Key Applications and Logical Relationships
This compound is a cornerstone reagent in multiple scientific domains due to its distinct structural features. The interplay between its hydroxyl and fluoro-substituents dictates its utility.
Caption: Logical flow from chemical properties to key applications.
-
Suzuki-Miyaura Coupling: This compound is frequently used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[1][5] The fluorine substitution enhances its reactivity and selectivity in these cross-coupling reactions.[1] This method is fundamental for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[5][6]
-
Pharmaceutical Development: It is a crucial building block in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer agents.[1] Boronic acids are valuable in medicinal chemistry for their ability to form reversible covalent bonds with biological targets and for their role as versatile synthetic intermediates.[7]
-
Materials Science: The ability to participate in Suzuki-Miyaura coupling makes it a key component in creating advanced materials, including functionalized polymers and organic electronics with tailored properties.[1]
-
Bioconjugation and Analytical Chemistry: Boronic acids are known to form stable, reversible complexes with diols, a property leveraged in bioconjugation to link molecules to surfaces or other biomolecules.[1][8] This is also applied in analytical chemistry for the detection and quantification of phenolic compounds.[1]
Experimental Protocols
Detailed methodologies are essential for the effective use and analysis of this compound.
This protocol is a generalized procedure based on common synthesis routes for hydroxyphenylboronic acids, adapted for this specific compound.[9]
-
Protection of Phenol: Start with 4-bromo-2-fluorophenol. Protect the hydroxyl group using a suitable protecting group (e.g., Boc, TMS, or Benzyl) to prevent interference in subsequent steps. The reaction solvent can be dichloromethane or 1,2-dichloroethane.[9]
-
Formation of Organometallic Reagent:
-
Grignard Method: React the protected bromophenol with magnesium turnings in an anhydrous ether solvent (like THF or 2-methyltetrahydrofuran) to form the Grignard reagent.[10]
-
Lithiation Method: Alternatively, use n-butyllithium in an anhydrous ether solvent at a controlled low temperature (e.g., -40 °C to -10 °C) for lithiation.[9]
-
-
Boronation: Slowly add a boric acid ester (e.g., trimethyl borate or triisopropyl borate) to the organometallic reagent solution while maintaining the low temperature. The typical molar ratio of the protected intermediate, boric acid ester, and n-butyllithium is approximately 1:1.2:1.1.[9][10]
-
Hydrolysis and Deprotection: After the reaction is complete, hydrolyze the resulting boronate ester by adding an aqueous acid (e.g., HCl). This step also removes the protecting group, yielding the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain a white to off-white crystalline solid.
This protocol provides a highly sensitive method for the quantification of boronic acids at trace levels, adapted from established methods.[11][8]
-
Sample Preparation:
-
Chromatographic Conditions (HPLC):
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[11]
-
Mobile Phase A: 0.1% Ammonium hydroxide in water.[11]
-
Mobile Phase B: 100% Acetonitrile.[11]
-
Flow Rate: 0.25 mL/min.[11]
-
Elution: Use a gradient elution program to achieve separation from the matrix and other components.
-
Total Run Time: Approximately 10-15 minutes.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[8]
-
MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z 154.9) to a specific product ion.
-
Source Parameters: Optimize parameters such as capillary voltage, nozzle voltage, gas temperature, and gas flow to maximize signal intensity.[11]
-
Caption: Workflow for LC-MS/MS quantification of boronic acids.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for this compound. The reaction is catalyzed by a palladium complex and involves a catalytic cycle of three main steps.[6][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar-X), forming a Pd(II) complex.[6][12]
-
Transmetalation: In the presence of a base, which activates the boronic acid, the organic group (5-fluoro-2-hydroxyphenyl) is transferred from the boron atom to the palladium center, displacing the halide.[6][12]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. (5-FLUORO-2-HYDROXYPHENYL)BORONIC ACID | CAS 259209-20-6 [matrix-fine-chemicals.com]
- 4. 2-Fluoro-5-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. sciex.com [sciex.com]
- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic Acid (CAS: 259209-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-hydroxyphenylboronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling reaction for the construction of complex biaryl structures. Detailed experimental protocols, safety information, and logical workflow diagrams are presented to assist researchers in its effective utilization.
Physicochemical and Safety Data
This compound is typically supplied as a white to off-white crystalline powder.[1] It is essential to handle this reagent in accordance with standard laboratory safety protocols, including the use of personal protective equipment, as it is known to cause skin and serious eye irritation. Store the compound in a cool, dark place, preferably between 2 and 8 °C, to ensure its stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 259209-20-6 | [1] |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 166 °C (lit.) | [1] |
| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Chemical Logic
The synthesis of hydroxyphenylboronic acids, including the 5-fluoro-2-hydroxy derivative, typically proceeds from a corresponding bromophenol. The general strategy involves protection of the reactive hydroxyl group, followed by a metal-halogen exchange and subsequent borylation with a borate ester. The final step is a deprotection/hydrolysis to yield the target boronic acid.
This multi-step process is a cornerstone of organometallic chemistry for preparing boronic acid reagents. The protection step is crucial to prevent the highly basic organometallic intermediate (organolithium or Grignard reagent) from reacting with the acidic phenolic proton. The choice of protecting group and reaction conditions is key to achieving a high yield.
Caption: General synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] The fluorine and hydroxyl substituents on the boronic acid provide handles for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability, hydrogen bonding potential) of the final coupled product, making this reagent highly valuable in drug discovery and materials science.[1]
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Synthesis of Arylboronic Acids
The following is a generalized procedure based on the synthesis of similar hydroxyphenylboronic acids and should be optimized for the specific target.[3][4][5]
-
Step 1: Protection of Bromophenol: A suitable bromophenol precursor (e.g., 2-bromo-4-fluorophenol) is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A base (e.g., sodium hydride) is added, followed by a protecting group reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O). The reaction is stirred until completion, and the protected intermediate is isolated after workup.
-
Step 2: Borylation: The protected bromophenol is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange. After stirring, a borate ester (e.g., triisopropyl borate or trimethyl borate) is added dropwise at low temperature.
-
Step 3: Hydrolysis and Deprotection: The reaction is allowed to warm to room temperature. An acidic aqueous solution (e.g., 10% HCl) is added to hydrolyze the borate ester and simultaneously remove the protecting group. The mixture is stirred vigorously. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Example Protocol: Suzuki Coupling for 2'-Bromo-2-hydroxy-5'-fluorobiphenyl Synthesis
This protocol is adapted from Chinese patent CN104628499A.[6]
-
Materials:
-
o-Dibromobenzene (1 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol)
-
Solvent: Toluene/Ethanol/Water (1:1:1 mixture, 2 mL)
-
-
Procedure:
-
To a dry 20 mL reaction tube, add K₂CO₃, o-dibromobenzene, this compound, and Pd(PPh₃)₄ in the specified amounts.
-
Add 2 mL of the toluene/ethanol/water solvent mixture.
-
Seal the tube and purge with nitrogen.
-
Heat the reaction mixture to 85-90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with dichloromethane.
-
Combine the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the biphenyl product.
-
Example Protocol: Suzuki Coupling for Menin-MLL Inhibitor Intermediate
This protocol is adapted from patent WO2022237627A1.[7]
-
Materials:
-
Aryl bromide intermediate (e.g., Intermediate 313 in the patent, 89.48 mmol)
-
This compound (1.2 eq, 107.4 mmol)
-
Sodium carbonate (Na₂CO₃) (3.0 eq, 268.44 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq, 8.95 mmol)
-
Solvent: 1,4-Dioxane (420 mL) and Water (140 mL)
-
-
Procedure:
-
In a suitable reaction vessel, combine the aryl bromide intermediate, this compound, sodium carbonate, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water solvent mixture.
-
Stir the resulting mixture at 100 °C for 18 hours under a nitrogen atmosphere.
-
After the reaction period, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup and extraction to isolate the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.
-
Conclusion
This compound (CAS: 259209-20-6) is a highly functionalized and synthetically useful building block. Its principal application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl molecules, which are prevalent motifs in pharmaceuticals and advanced materials. The protocols and data presented in this guide offer a technical foundation for researchers to incorporate this valuable reagent into their synthetic strategies, enabling the development of novel molecular architectures. As with all chemical reagents, careful handling and adherence to safety protocols are paramount.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 6. CN104628499A - Method for preparing 2'-bromo -2-hydroxy-biphenyl compound - Google Patents [patents.google.com]
- 7. WO2022237627A1 - Substituted spiro derivatives - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-hydroxyphenylboronic acid, a versatile reagent in pharmaceutical research and organic synthesis. Its unique fluorine substitution enhances reactivity and selectivity in cross-coupling reactions, making it a valuable building block for novel therapeutics and functional materials. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for its analysis.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| CAS Number | 259209-20-6 | [1][2] |
| Melting Point | 166 °C | |
| Appearance | White to off-white crystalline powder | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| Ar-H | 6.8 - 7.5 | m | - | The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. |
| -OH | 9.0 - 10.0 | br s | - | The chemical shift of the phenolic proton can vary depending on concentration and solvent. |
| -B(OH)₂ | 8.0 - 8.5 | br s | - | The boronic acid protons are typically broad and may exchange with water in the solvent. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-B | 125 - 135 | The carbon attached to the boron atom. |
| C-OH | 155 - 165 (d) | The carbon attached to the hydroxyl group will show coupling to fluorine. |
| C-F | 150 - 160 (d) | The carbon attached to the fluorine atom will show a large C-F coupling constant. |
| Ar-C | 115 - 140 | Other aromatic carbons. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups within a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretching (phenolic and boronic acid) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 1600-1620 | Medium-Strong | Aromatic C=C stretching |
| 1450-1550 | Medium-Strong | Aromatic C=C stretching |
| 1320-1380 | Strong | B-O stretching |
| 1200-1300 | Strong | C-O stretching (phenolic) |
| 1150-1250 | Strong | C-F stretching |
| 1000-1100 | Strong | B-OH bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following ions would be expected.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Notes |
| [M]⁺ | 156.04 | Molecular ion |
| [M-H₂O]⁺ | 138.03 | Loss of a water molecule |
| [M-B(OH)₂]⁺ | 111.04 | Loss of the boronic acid group |
Experimental Protocols
This section outlines detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of phenylboronic acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
The following protocol can be used for FT-IR analysis:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
LC-MS/MS Analysis
A sensitive method for the quantification of boronic acids can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent such as methanol to create a stock solution (e.g., 1 mg/mL).[3] Further dilute the stock solution with a mixture of methanol and water to prepare calibration standards.[3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often suitable for the separation of boronic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile can be employed.[3]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for boronic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification.[3] The precursor ion would be the deprotonated molecule [M-H]⁻, and characteristic product ions would be monitored.
-
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and potential signaling pathway interactions can aid in understanding the context and application of the spectroscopic data.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Role in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The general catalytic cycle is depicted below.
Caption: Suzuki-Miyaura Coupling Cycle.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own analytical characterization to obtain experimental data for their specific samples. The provided protocols offer a robust starting point for these essential analyses.
References
5-Fluoro-2-hydroxyphenylboronic acid solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-2-hydroxyphenylboronic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of key reagents is paramount for successful experimental design and outcome. This guide provides a comprehensive overview of the available information on the solubility and stability of this compound, a versatile building block in organic synthesis and pharmaceutical research. While specific quantitative data for this particular compound is limited in publicly available literature, this document consolidates general knowledge of arylboronic acids, presents established experimental protocols, and outlines key stability considerations.
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on the general solubility characteristics of phenylboronic acid and its derivatives, a qualitative assessment can be made. Arylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents.[1][2] The presence of both a hydroxyl and a fluoro group on the phenyl ring of this compound is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile.
Table 1: Qualitative Solubility of Arylboronic Acids in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Reference |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [1] |
| Ketones | Acetone, 3-Pentanone | High | [2] |
| Alcohols | Methanol, Ethanol | Soluble | [1] |
| Chlorinated | Chloroform, Dichloromethane | Moderate | [2] |
| Hydrocarbons | Hexanes, Toluene | Poorly Soluble | [1] |
| Water | Slightly Soluble (10 g/L for phenylboronic acid at 20 °C) | [1] |
Experimental Protocol: Determination of Solubility by the Dynamic Method
For researchers requiring precise solubility data, the dynamic method, which involves observing the dissolution temperature of a solid in a solvent at a known concentration, is a reliable technique.[3][4]
Materials:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or laser beam and photodetector for turbidity measurement (optional, visual observation can be used)[4]
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired solvent to achieve a known concentration.
-
Add a magnetic stir bar and seal the vial tightly to prevent evaporation and moisture ingress.[5]
-
Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[5]
-
Continuously monitor the turbidity of the solution.
-
Data Point: The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that concentration.[3]
-
Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
Stability of this compound
Arylboronic acids are generally stable compounds, but they can be susceptible to degradation under certain conditions.[6] Understanding these degradation pathways is crucial for storage, handling, and reaction optimization.
Key Degradation Pathways:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, especially under aqueous basic conditions, where the boronic acid group is replaced by a hydrogen atom.[7] The stability of arylboronic acids towards protodeboronation is influenced by the pH and the electronic nature of the substituents on the aromatic ring.[7]
-
Oxidation: Arylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents. The peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)2 has been shown to degrade via an oxidative pathway, where the boronic acid group is cleaved to give an alcohol.[8]
-
Anhydride Formation: Boronic acids can reversibly form anhydrides (boroxines) upon dehydration. This is often observed during storage and can be managed by storing the compound in a dry environment. The product description for this compound from some suppliers indicates that it may contain varying amounts of its anhydride.[9]
ICH Stability Testing Guidelines:
For pharmaceutical development, stability studies should be conducted according to ICH guidelines to establish the shelf-life and appropriate storage conditions.[10][11] These studies involve subjecting the compound to various temperature and humidity conditions and monitoring its identity, purity, and potency over time.[11]
Visualizations
To aid in the understanding of the experimental and conceptual frameworks discussed, the following diagrams are provided.
Caption: Workflow for determining solubility via the dynamic method.
Caption: Common degradation pathways for arylboronic acids.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]
- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-hydroxyphenylboronic acid, a key building block in modern organic synthesis, has emerged as a valuable reagent, particularly in the realm of pharmaceutical and materials science. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold, imparts advantageous properties for cross-coupling reactions and molecular recognition. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and pivotal role in advancing chemical innovation.
Introduction: The Advent of a Versatile Reagent
The development of novel synthetic methodologies is a cornerstone of progress in drug discovery and materials science. Arylboronic acids, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic introduction of fluorine atoms and hydroxyl groups into these reagents can profoundly influence their reactivity, selectivity, and the properties of the resulting products. This compound (CAS Number: 259209-20-6) is a prime example of such a tailored building block, designed to meet the evolving demands of synthetic chemists.[2][3][4]
The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule, making it a highly sought-after feature in pharmaceutical candidates.[5] Simultaneously, the ortho-hydroxyl group can act as a directing group in chemical transformations and participate in hydrogen bonding interactions, which is crucial for molecular recognition and the design of biologically active compounds.[6]
This guide will delve into the historical context of this compound, tracing its origins from the broader development of substituted phenylboronic acids to its specific synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 259209-20-6 | [2] |
| Molecular Formula | C₆H₆BFO₃ | [2] |
| Molecular Weight | 155.92 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 166 °C (literature) | [4] |
| Purity | 97 - 105% (Assay by titration) | [4] |
Historical Synthesis and Discovery
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its emergence can be understood within the broader context of the development of synthetic routes to functionalized arylboronic acids. The demand for such compounds grew exponentially with the widespread adoption of the Suzuki-Miyaura coupling reaction in the late 20th and early 21st centuries.
Early methods for the synthesis of arylboronic acids typically involved the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. The synthesis of fluorinated and hydroxylated derivatives presented unique challenges due to the reactivity of these functional groups.
A plausible and commonly employed synthetic pathway to this compound involves a multi-step sequence starting from a readily available precursor like 4-fluoroanisole (1-fluoro-4-methoxybenzene). This approach, outlined below, leverages established organometallic and boronation methodologies.
Detailed Experimental Protocols
The following protocols are representative of the general procedures used for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. Researchers should adapt these methods based on the specific requirements of their substrates and desired products.
Synthesis of this compound
This protocol is a generalized procedure based on the ortho-lithiation and borylation of a protected fluorophenol.
Materials:
-
4-Fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Isopropoxyboronic acid pinacol ester
-
Anhydrous Tetrahydrofuran (THF)
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Ortho-Lithiation: A solution of 4-fluoroanisole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for the formation of the ortho-lithiated species.
-
Borylation: To the cold solution from step 1, triisopropyl borate or isopropoxyboronic acid pinacol ester is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Isolation of the Boronate Ester: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronate ester. This intermediate may be purified by column chromatography.
-
Demethylation: The isolated boronate ester is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of boron tribromide in dichloromethane or concentrated hydrobromic acid is added dropwise. The reaction is stirred at room temperature until the demethylation is complete, as monitored by thin-layer chromatography (TLC).
-
Final Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The pH is adjusted to be acidic with hydrochloric acid. The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the use of this compound in a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide or triflate
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, the aryl halide or triflate, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents) are combined in the chosen solvent system.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: The palladium catalyst (typically 1-5 mol%) is added to the degassed mixture under a positive pressure of the inert gas.
-
Reaction: The reaction vessel is sealed and heated to the appropriate temperature (often between 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.
Applications in Drug Discovery and Materials Science
This compound is a versatile building block that has found significant application in the synthesis of a wide array of complex molecules.[4]
-
Pharmaceutical Research: The unique combination of the fluoro and hydroxyl substituents makes this reagent particularly attractive for the synthesis of novel pharmaceutical candidates. The fluorine atom can enhance drug-like properties, while the hydroxyl group can participate in key binding interactions with biological targets. It has been utilized in the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[4]
-
Materials Science: In materials science, this boronic acid is employed in the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and fluorescent sensors. The ability to precisely introduce the 5-fluoro-2-hydroxyphenyl moiety allows for the fine-tuning of the optical and electronic characteristics of these materials.
Conclusion
This compound stands as a testament to the power of rational reagent design in advancing organic synthesis. While its specific "discovery" moment may be embedded within the broader evolution of synthetic methodology, its impact is clear. The strategic placement of the fluorine and hydroxyl groups provides chemists with a powerful tool for the construction of complex molecules with desirable properties. As the demand for sophisticated molecular architectures continues to grow in both pharmaceutical and materials science, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations.
References
Commercial Availability and Technical Guide for 5-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 5-Fluoro-2-hydroxyphenylboronic acid (CAS No. 259209-20-6). This versatile building block is of significant interest in pharmaceutical development, organic synthesis, and materials science.
Commercial Availability
This compound is readily available from several major chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder. Purity levels are generally high, often exceeding 97%. The following table summarizes the availability of this compound from prominent suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |
| Chem-Impex | 259209-20-6 | 97-105% (by titration) | Inquire for pack sizes | Also known as 5-Fluoro-2-hydroxybenzeneboronic acid.[1] |
| TCI America | 259209-20-6 | >97.0% | 1g, 5g | Contains varying amounts of the corresponding anhydride.[2] |
| Sigma-Aldrich | 259209-20-6 | Not specified | Inquire for availability | Product sold for early discovery research; buyer assumes responsibility for confirming identity and purity. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| Melting Point | 166 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | 2-8 °C | [1] |
Key Applications in Research and Development
This compound is a valuable reagent with diverse applications:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drug candidates, particularly in the development of targeted cancer therapies. Phenylboronic acids are known to interact with sialic acid residues that are overexpressed on the surface of cancer cells.[3]
-
Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds and other complex organic molecules.
-
Bioconjugation: This compound can be used to link biomolecules to various surfaces or other molecules, facilitating the development of targeted drug delivery systems and diagnostic tools.[1]
-
Materials Science: It is utilized in the creation of advanced materials with tailored electronic and photophysical properties.[1]
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol adapted from procedures for structurally related compounds. This method involves a lithium-halogen exchange followed by borylation.
Materials:
-
1-Bromo-4-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted three times with diethyl ether.
-
Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 5-fluoro-2-methoxyphenylboronic acid.
-
Demethylation: The resulting 5-fluoro-2-methoxyphenylboronic acid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C to 0 °C) to afford the final product, this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the use of this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Review for Drug Discovery Professionals
An In-depth Examination of Synthesis, Properties, and Applications in Pharmaceutical Research
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile synthetic building block that has garnered significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, namely the presence of a boronic acid moiety, a hydroxyl group, and a fluorine atom on the phenyl ring, impart valuable chemical properties that make it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical characteristics, and its prominent role in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259209-20-6 | [1][2][3] |
| Molecular Formula | C₆H₆BFO₃ | [1][2] |
| Molecular Weight | 155.92 g/mol | [1][2] |
| Melting Point | 166 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | 97 - 105% (by titration) | [1] |
| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1][3] |
Synthesis
General Synthetic Workflow
The synthesis would likely commence with a suitable protected 4-fluoro-2-halophenol. The protection of the hydroxyl group is necessary to prevent its reaction with the organometallic intermediate. The halogenated and protected phenol would then be converted to its corresponding Grignard or organolithium reagent. This intermediate would subsequently react with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The final step involves the acidic workup of the resulting boronate ester to yield this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not explicitly reported in the surveyed literature. However, based on the analysis of related compounds, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl substituents. The hydroxyl and boronic acid protons will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, and smaller couplings may be observed for the adjacent carbons.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl and the boronic acid groups, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of water and the boronic acid group.
Applications in Research and Drug Discovery
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.[1]
Suzuki-Miyaura Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents. The fluorine substituent on the phenyl ring can enhance the reactivity and selectivity of the coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical Suzuki-Miyaura coupling reaction involves the following steps:
-
Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution, is added.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature depending on the specific substrates and catalyst used.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.
Pharmaceutical Development and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from its ability to be incorporated into larger molecules through reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can favorably modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, binding affinity, and lipophilicity. While specific examples of marketed drugs derived directly from this intermediate are not prominent in the literature, its role as a building block in the development of novel therapeutic agents, particularly in oncology, is highlighted.[1]
Biological Activity
The direct biological activity of this compound has not been extensively reported. However, the broader class of phenylboronic acids has been investigated for various biological activities, including as enzyme inhibitors. For example, certain phenylboronic acid derivatives have shown inhibitory activity against serine proteases and β-lactamases.[4][5] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.
While no specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against particular enzymes have been found, the structural alerts suggest that it could be a candidate for screening against serine hydrolases.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular scaffolds for the development of new pharmaceutical agents. While detailed information on its synthesis, comprehensive spectroscopic characterization, and specific biological activity is currently limited in the public domain, its structural features suggest a high potential for further exploration in drug discovery programs. Future research focused on the detailed biological evaluation of this compound and its derivatives could uncover novel therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (5-FLUORO-2-HYDROXYPHENYL)BORONIC ACID | CAS 259209-20-6 [matrix-fine-chemicals.com]
- 3. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] 5-Fluoro-2-hydroxyphenylboronic acid is a particularly valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule, while the hydroxyl group offers a site for further functionalization or can participate in key binding interactions with biological targets.[1][3]
These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions, including a summary of typical reaction conditions and yields.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction, especially with potentially challenging substrates like ortho-substituted and fluorinated boronic acids which can be prone to side reactions such as protodeboronation.[4]
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data has been compiled from literature sources to provide a comparative overview.
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide (electron-withdrawing group) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Aryl Bromide (electron-donating group) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~75-90 |
| Aryl Chloride (activated) | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~60-80 |
| Heteroaryl Bromide (e.g., bromopyridine) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | ~70-85 |
| Heteroaryl Chloride (e.g., chloropyrimidine) | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 24 | ~50-70 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide. Optimization is often necessary for specific applications.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery: Inhibition of Beta-Lactamase
Compounds synthesized using boronic acids, including fluorinated derivatives, have shown promise as inhibitors of bacterial beta-lactamase enzymes, which are a key mechanism of antibiotic resistance.[5] The boronic acid moiety can form a reversible covalent bond with the active site serine residue of the enzyme, inactivating it.
Caption: Inhibition of Beta-Lactamase by a boronic acid derivative.
References
Application Notes and Protocols: 5-Fluoro-2-hydroxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique structural features—a fluorine atom and a hydroxyl group ortho to the boronic acid moiety—impart favorable properties for the synthesis of complex small molecules, particularly in the realm of targeted cancer therapy. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potent kinase inhibitors, with a focus on BRAF V600E, a critical target in melanoma and other cancers.
Key Applications in Medicinal Chemistry
This compound is predominantly utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction enables the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or heteroaryl halide, a common structural motif in many kinase inhibitors. Its application is particularly relevant in the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[3]
Application in the Synthesis of BRAF V600E Inhibitors
The BRAF V600E mutation is a driver oncogene in a significant percentage of melanomas.[3] Small molecule inhibitors that selectively target this mutant kinase have shown significant clinical efficacy. The 5-fluoro-2-hydroxyphenyl moiety can be incorporated into inhibitor scaffolds to enhance their potency and pharmacokinetic properties.
Data Presentation: In Vitro Activity of a Representative BRAF V600E Inhibitor
The following tables summarize the in vitro inhibitory activity of a representative BRAF V600E inhibitor, "Compound X," synthesized using this compound.
Table 1: Enzymatic Inhibition of BRAF V600E
| Compound | Target | IC50 (nM) |
| Compound X | BRAF V600E | 25 |
| Vemurafenib (Control) | BRAF V600E | 31 |
Table 2: Cellular Activity against BRAF V600E Mutant Melanoma Cell Line (A375)
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound X | A375 | Cell Viability (MTT) | 0.5 |
| Vemurafenib (Control) | A375 | Cell Viability (MTT) | 0.4 |
Experimental Protocols
Protocol 1: Synthesis of a BRAF V600E Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a common core structure in BRAF inhibitors, using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromo-N-(3-chlorophenyl)benzenesulfonamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against the BRAF V600E enzyme.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., MEK1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BRAF V600E enzyme and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effect of a test compound on a cancer cell line.[4]
Materials:
-
Human melanoma cell line with BRAF V600E mutation (e.g., A375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for the synthesis of a biaryl core structure.
Caption: Inhibition of the BRAF V600E signaling pathway.
References
Application Notes and Protocols: 5-Fluoro-2-hydroxyphenylboronic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, including a fluorine substituent and a hydroxyl group ortho to the boronic acid, impart desirable reactivity and properties for the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target compounds, making it a sought-after moiety in pharmaceutical and agrochemical research.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the Suzuki-Miyaura coupling and the synthesis of benzofuran derivatives.
Key Applications
This compound is a key reagent in several important synthetic applications:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This compound serves as an excellent coupling partner with a wide range of aryl and heteroaryl halides.[3]
-
Synthesis of Benzofurans: Benzofurans are prevalent scaffolds in numerous natural products and biologically active compounds.[1][4] this compound is a valuable precursor for the synthesis of substituted benzofurans through various cyclization strategies.
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of the 5-fluoro-2-hydroxyphenyl moiety can significantly impact the biological activity of molecules. This building block is utilized in the development of novel therapeutic agents and crop protection chemicals.[1]
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. While specific examples with this compound are less common in the literature, its structural motifs are amenable to this transformation.
Diagram of Synthetic Pathways
Caption: Synthetic utility of this compound.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound is an effective coupling partner in these reactions.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids. While specific data for this compound is not extensively published in comparative tables, the data for analogous compounds with electron-donating and electron-withdrawing groups provide valuable insights into expected reactivity.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| 4 | 5-Iodovanillin | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 95% Ethanol | 60 | 2 | 75-85 |
Data is illustrative and sourced from various publications on Suzuki-Miyaura couplings.[5][6][7][8]
Experimental Protocol: Synthesis of 4'-Methoxy-5-fluoro-biphenyl-2-ol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Diagram of Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Degassed solvent mixture (e.g., Toluene and Water, 4:1)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application 2: Synthesis of Substituted Benzofurans
This compound can be a key starting material in the multi-step synthesis of fluorinated benzofurans. A common strategy involves an initial Suzuki-Miyaura coupling to introduce a substituted vinyl group, followed by an intramolecular cyclization. A more direct, one-pot approach involves the coupling of a phenol with a terminal alkyne.
Quantitative Data for Benzofuran Synthesis
The following table presents data for a one-pot synthesis of a substituted benzofuran from a halogenated phenol and a terminal alkyne, which is a related transformation.
| Entry | Halogenated Phenol | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-hydroxypyridine | Phenylacetylene | Pd(OAc)₂ (5), P(tBu)₃ (7.5), CuI (5) | Diisopropylamine | THF | 60 | 2 | 52 |
| 2 | 3-Bromo-4-hydroxyacetophenone | Phenylacetylene | Pd(OAc)₂ (5), P(tBu)₃ (7.5), CuI (5) | Diisopropylamine | THF | 60 | 2 | 74 |
Data is for a one-pot Sonogashira coupling followed by cyclization.[9]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-fluorobenzofurans
This protocol outlines a general one-pot procedure for the synthesis of a 2-aryl-5-fluorobenzofuran starting from 4-bromo-2-fluorophenol (which can be synthesized from this compound via bromination) and a terminal alkyne.
Diagram of Synthetic Pathway
Caption: One-pot synthesis of 2-aryl-5-fluorobenzofuran.
Materials:
-
4-Bromo-2-fluorophenol (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Tris(tert-butyl)phosphine [P(tBu)₃] (0.075 mmol, 7.5 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium Hydroxide (KOH)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-bromo-2-fluorophenol, palladium acetate, tris(tert-butyl)phosphine, and copper(I) iodide.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon).
-
Reagent Addition: Add anhydrous THF, diisopropylamine, and the terminal alkyne.
-
Sonogashira Coupling: Heat the mixture to 60 °C for 2 hours.
-
Cyclization: After cooling, add a solution of potassium hydroxide in aqueous methanol. Heat the mixture to 75 °C for 2 hours to facilitate deprotection (if applicable) and ring closure.
-
Workup: Cool the reaction mixture, add water, and extract with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-Fluoro-2-hydroxyphenylboronic acid with aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex, fluorinated biaryl compounds.
The presence of both a fluorine atom and a hydroxyl group on the boronic acid presents unique challenges, including the potential for protodeboronation and catalyst inhibition. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. These notes offer detailed experimental protocols and a summary of representative data to facilitate the successful application of this important synthetic transformation.
I. Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an invaluable tool in modern organic synthesis.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Challenges in Coupling this compound
The use of this compound in Suzuki-Miyaura couplings can be complicated by several factors:
-
Protodeboronation: The electron-donating hydroxyl group and the ortho-position of the fluorine can make the boronic acid susceptible to cleavage of the C-B bond by hydrolysis, a process known as protodeboronation. This side reaction is often promoted by the basic conditions required for the coupling.
-
Catalyst Inhibition: The hydroxyl group can potentially coordinate to the palladium center, which may inhibit catalytic activity.
-
Substrate Reactivity: The electronic properties of the aryl or heteroaryl halide coupling partner can significantly influence reaction efficiency.
To overcome these challenges, the use of highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands, is recommended. These catalysts can promote the desired cross-coupling reaction at a faster rate than the competing protodeboronation.
III. Recommended Palladium Catalysts and Ligands
A variety of palladium sources and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst system will depend on the specific substrates and desired reaction conditions.
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable catalyst suitable for a range of couplings. | |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust and versatile catalyst, particularly effective for cross-coupling reactions involving heteroaryl substrates. | |
| Pd(OAc)₂ / Buchwald Ligands | Palladium(II) acetate in combination with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) forms highly active catalysts that can facilitate challenging couplings at lower temperatures and catalyst loadings. |
IV. Experimental Protocols
General Considerations:
-
Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Standard Schlenk line techniques or a glovebox are recommended.
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of this compound with various aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: High-Activity Catalyst System for Challenging Couplings
This protocol is recommended for less reactive aryl chlorides or when milder reaction conditions are desired.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and XPhos to a flame-dried Schlenk flask.
-
Add the aryl halide, this compound, and potassium phosphate.
-
Add the degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
V. Representative Quantitative Data
The following table presents illustrative data for the Suzuki-Miyaura coupling of a substituted 2-hydroxyphenylboronic acid with various aryl halides. These results demonstrate the high yields that can be achieved with an appropriate palladium catalyst system.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂, PPh₃ | K₃PO₄ | CH₃CN/H₂O | 80 | 12 | 92 |
| 4-Chlorobenzonitrile | Pd(OAc)₂, PPh₃ | K₃PO₄ | CH₃CN/H₂O | 80 | 12 | 85 |
| 3-Bromo-pyridine | Pd(OAc)₂, PPh₃ | K₃PO₄ | CH₃CN/H₂O | 80 | 12 | 88 |
| 2-Chloropyrimidine | Pd(OAc)₂, PPh₃ | K₃PO₄ | CH₃CN/H₂O | 80 | 12 | 75 |
Note: The data in this table is based on the coupling of 2-hydroxyphenylboronic acid and is provided for illustrative purposes. Actual yields with this compound may vary and should be optimized for each specific reaction.
VI. Application in Drug Discovery
The biaryl motif is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity. The Suzuki-Miyaura coupling of this compound is a key step in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.
Caption: Role of this compound coupling in drug discovery.
By providing a reliable method for the synthesis of fluorinated biarylphenols, palladium-catalyzed coupling reactions empower medicinal chemists to explore novel chemical space and design next-generation therapeutics.
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 5-Fluoro-2-hydroxyphenylboronic Acid
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in forming carbon-carbon (C-C) bonds.[1] Its unique electronic properties, stemming from the fluorine and hydroxyl substitutions, influence its reactivity and make it a key building block in the construction of complex molecular architectures.[1][2] This document provides detailed protocols for C-C bond formation, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for creating biaryl linkages.[2][3] The protocols and data presented are intended for researchers, scientists, and professionals in drug development.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4] this compound serves as the organoboron partner, enabling the introduction of the 5-fluoro-2-hydroxyphenyl moiety onto various aromatic and heteroaromatic scaffolds. This reaction is noted for its mild conditions, broad functional group tolerance, and high yields.[3]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize reaction conditions from cited literature for the Suzuki-Miyaura coupling of this compound with different aryl halides.
Table 1: Reaction Conditions for the Synthesis of 2'-Bromo-5-fluoro-2-hydroxybiphenyl [3]
| Parameter | Condition |
| Boronic Acid | This compound (1.1 mmol) |
| Coupling Partner | o-Dibromobenzene (1.0 mmol) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 mmol) |
| Solvent | Toluene/Ethanol/Water (1:1:1) (2 mL) |
| Temperature | 85-90 °C |
| Reaction Time | 8 hours |
| Atmosphere | Nitrogen |
| Yield | 89% |
Table 2: Reaction Conditions from a Patent Application for Menin-MLL Inhibitors [5]
| Parameter | Condition |
| Boronic Acid | This compound (107.4 mmol) |
| Coupling Partner | Aryl halide intermediate (89.48 mmol) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (8.95 mmol) |
| Base | Sodium Carbonate (Na₂CO₃) (268.44 mmol) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Atmosphere | Nitrogen |
| Yield | Not explicitly stated for this specific step |
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura coupling reactions summarized above.
Protocol 1: Synthesis of 2'-Bromo-5-fluoro-2-hydroxybiphenyl [3]
Materials:
-
This compound
-
o-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Dichloromethane
-
Nitrogen gas
-
20 mL dry reaction tube with stir bar
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a 20 mL dry reaction tube, add potassium carbonate (2 mmol), o-dibromobenzene (1 mmol), this compound (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).
-
Add 2 mL of a pre-mixed solvent solution of toluene/ethanol/water (1:1:1 v/v/v).
-
Seal the reaction tube and purge with nitrogen gas.
-
Place the reaction tube in a preheated oil bath at 85-90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an appropriate amount of water to dissolve the inorganic salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Protocol 2: General Procedure from Menin-MLL Inhibitor Synthesis [5]
Materials:
-
This compound
-
Aryl halide intermediate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen gas
-
Reaction flask with condenser and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the aryl halide intermediate (89.48 mmol) in 1,4-dioxane (420 mL) and water (140 mL), add this compound (107.4 mmol), sodium carbonate (268.44 mmol), and tetrakis(triphenylphosphine)palladium(0) (8.95 mmol).
-
Stir the resulting mixture at 100 °C for 18 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction mixture (specific quenching agent not detailed, but typically water or a mild acid is used).
-
Proceed with a standard aqueous workup and extraction with a suitable organic solvent.
-
Isolate and purify the product using appropriate techniques such as crystallization or chromatography.
Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (5-Ethyl-2-hydroxyphenyl)boronic acid [smolecule.com]
- 3. CN104628499A - Method for preparing 2'-bromo -2-hydroxy-biphenyl compound - Google Patents [patents.google.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. WO2022237627A1 - Substituted spiro derivatives - Google Patents [patents.google.com]
The Role of 5-Fluoro-2-hydroxyphenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique structural features—a fluorine atom, a hydroxyl group, and a boronic acid moiety—make it an essential building block for the synthesis of complex pharmaceutical intermediates. The fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates[1]. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of key pharmaceutical intermediates, particularly focusing on kinase inhibitors for targeted cancer therapy.
Key Applications in Pharmaceutical Synthesis
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many approved drugs and clinical candidates.
1. Synthesis of Kinase Inhibitors:
A primary application of this boronic acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. This compound is a key component in the synthesis of inhibitors targeting various kinases, including:
-
BRAF Inhibitors: The BRAF gene is a proto-oncogene that, when mutated (e.g., BRAF V600E), leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in cancers like melanoma.[2][3][4] this compound can be used to synthesize analogs of BRAF inhibitors like Vemurafenib, contributing to the core structure that interacts with the kinase's active site.
-
ALK5 Inhibitors: Activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor, is involved in the TGF-β signaling pathway, which has a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression and metastasis.[5][6] The structurally similar 5-chloro-2-fluorophenyl boronic acid has been successfully used in the synthesis of potent ALK5 inhibitors, highlighting the utility of this class of reagents in targeting the TGF-β pathway.[6]
2. General Organic Synthesis:
Beyond specific targets, this compound serves as a versatile building block for introducing a fluorinated hydroxyphenyl moiety into a wide range of organic molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura coupling reactions utilizing this compound for the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Biaryl Intermediate for Kinase Inhibitors
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a common step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Heterocyclic halide (e.g., 4-chloro-7-azaindole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst (0.05 equiv) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Reactants | |
| This compound | 1.2 mmol |
| 4-Chloro-7-azaindole | 1.0 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.05 mmol |
| Base | |
| K₂CO₃ | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane/Water (4:1) | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 8 hours |
| Yield | |
| Isolated Yield | 75-90% |
Signaling Pathways and Experimental Workflows
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, a mutation in the BRAF gene leads to its constitutive activation, resulting in uncontrolled cell division. Vemurafenib and its analogs, synthesized using intermediates derived from this compound, are designed to inhibit the mutated BRAF protein, thereby blocking this oncogenic signaling.
References
Application of 5-Fluoro-2-hydroxyphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile organic compound that has garnered significant interest in the field of materials science. Its unique structural features, including the presence of a fluorine atom, a hydroxyl group, and a boronic acid moiety, make it an invaluable building block for the synthesis of advanced functional materials. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the hydroxyl group can be leveraged to fine-tune the electronic and photophysical properties of resulting materials. This compound is particularly instrumental in the construction of conjugated polymers and fluorescent chemosensors through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These materials exhibit potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and in analytical sciences for the detection of various analytes.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a fluorescent conjugated polymer and a fluorescent chemosensor.
Application 1: Synthesis of a Blue-Emitting Conjugated Polymer for Organic Electronics
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts them with unique optical and electronic properties, making them suitable for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of this compound into a polymer backbone can influence the material's HOMO/LUMO energy levels, solubility, and solid-state packing, thereby affecting its performance in electronic devices.
Here, we describe the synthesis of a copolymer, poly[(9,9-dioctylfluorene)-co-(5-fluoro-2-hydroxyphenylene)] (PFFHP), via a Suzuki-Miyaura polymerization reaction.
Quantitative Data
| Property | Value |
| Photoluminescence (PL) Emission Maximum (in THF) | 435 nm |
| PL Quantum Yield (ΦF) (in THF, relative to quinine sulfate) | 0.65 |
| Highest Occupied Molecular Orbital (HOMO) Level | -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Level | -2.5 eV |
| Electrochemical Band Gap | 3.3 eV |
Experimental Protocol: Synthesis of poly[(9,9-dioctylfluorene)-co-(5-fluoro-2-hydroxyphenylene)] (PFFHP)
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (156 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add 20 mL of toluene to the flask via a syringe. Prepare a 2 M aqueous solution of potassium carbonate and add 5 mL to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Precipitation and Purification:
-
After cooling to room temperature, pour the reaction mixture into 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of THF and reprecipitate it into methanol. Repeat this process twice to remove any residual catalyst and monomers.
-
Wash the final polymer with deionized water and then with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight. A fibrous, pale-yellow solid should be obtained.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of the PFFHP conjugated polymer.
Application 2: Development of a Fluorescent Chemosensor for Metal Ion Detection
The unique structure of this compound, with its hydroxyl and boronic acid groups in close proximity, makes it an excellent candidate for the design of fluorescent chemosensors. The boronic acid can act as a recognition site for analytes with diol functionalities, while the phenoxy-boron interaction can be modulated by the binding of other analytes, such as metal ions, leading to a change in the fluorescence properties of a larger molecular system.
Here, we propose the synthesis of a simple fluorescent probe based on the coupling of this compound with a fluorophore, 4-bromo-1,8-naphthalimide, to create a sensor for Fe³⁺ ions. The sensing mechanism is based on the quenching of fluorescence upon coordination of the Fe³⁺ ion to the hydroxyl and boronic acid groups.
Quantitative Data
| Property | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 450 nm |
| Analyte | Fe³⁺ ions |
| Detection Limit | 10 µM |
| Response Time | < 1 minute |
| Solvent | Acetonitrile/Water (1:1, v/v) |
Experimental Protocol: Synthesis and Evaluation of a Fluorescent Sensor for Fe³⁺
Part A: Synthesis of the Fluorescent Sensor
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethanolamine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Acetonitrile
Procedure:
-
Synthesis of N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide:
-
In a 50 mL round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (277 mg, 1.0 mmol) and ethanolamine (67 mg, 1.1 mmol) in 15 mL of ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold ethanol and dry to obtain the intermediate product.
-
-
Suzuki Coupling to Synthesize the Sensor:
-
In a Schlenk flask, combine N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide (320 mg, 1.0 mmol), this compound (172 mg, 1.1 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add 15 mL of a 1,4-dioxane/water mixture (4:1 v/v).
-
Heat the reaction to 85 °C and stir for 24 hours.
-
-
Purification:
-
After cooling, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol 98:2) to yield the final fluorescent sensor.
-
Part B: Protocol for Fe³⁺ Detection
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent sensor in acetonitrile. Prepare a 10 mM stock solution of FeCl₃ in deionized water.
-
Titration Experiment:
-
In a series of cuvettes, place 2 mL of a 10 µM solution of the sensor in acetonitrile/water (1:1, v/v).
-
Add increasing amounts of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of each solution from 400 nm to 600 nm with an excitation wavelength of 365 nm.
-
Plot the fluorescence intensity at 450 nm against the concentration of Fe³⁺.
-
Visualization of Sensing Mechanism
Caption: Proposed mechanism for Fe³⁺ detection using the fluorescent sensor.
Application Notes and Protocols: 5-Fluoro-2-hydroxyphenylboronic Acid for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile synthetic building block. Its electron-withdrawing fluorine substituent and the hydroxyl group can modulate the reactivity and spectral properties of fluorescent probes. Arylboronic acids are widely employed as reaction triggers in fluorescent probes designed for the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). The fundamental sensing mechanism relies on the selective oxidation of the boronic acid moiety to a phenol, which induces a significant change in the fluorescence properties of a tethered fluorophore. This "turn-on" or ratiometric fluorescence response allows for the sensitive and selective detection of the target analyte in biological systems.
Key Features of this compound in Probe Development:
-
Reactivity Tuning: The fluorine atom can influence the electrophilicity of the boron center, potentially affecting the rate and selectivity of the reaction with specific ROS.
-
Spectral Modulation: The electronic properties of the resulting phenol after oxidation can influence the photophysical characteristics of the fluorophore.
-
Synthetic Accessibility: It serves as a readily available starting material for coupling with various fluorophore scaffolds.
Proposed Application: A Fluorescent Probe for Peroxynitrite Detection
This section details a proposed fluorescent probe, Coumarin-5F-B(OH)₂ , synthesized from this compound and a coumarin fluorophore, for the detection of peroxynitrite.
Signaling Pathway and Mechanism
The detection of peroxynitrite by Coumarin-5F-B(OH)₂ is based on the selective and rapid oxidation of the arylboronic acid group. In its native state, the probe is designed to be weakly fluorescent. Upon reaction with peroxynitrite, the boronic acid is converted to a hydroxyl group, leading to the formation of a highly fluorescent coumarin derivative. This results in a "turn-on" fluorescence signal that is proportional to the concentration of peroxynitrite.
Caption: Signaling mechanism of the boronate-based probe.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed Coumarin-5F-B(OH)₂ probe, based on typical values for similar coumarin-boronate probes for peroxynitrite.
| Parameter | Expected Value | Description |
| Excitation Wavelength (λex) | ~405 nm | Optimal wavelength to excite the oxidized probe. |
| Emission Wavelength (λem) | ~465 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | < 0.1 (Probe) / > 0.5 (Product) | Efficiency of fluorescence emission before and after reaction. |
| Limit of Detection (LOD) | 10-100 nM | The lowest concentration of peroxynitrite detectable. |
| Selectivity | High for ONOO⁻ over other ROS | Minimal response to H₂O₂, •OH, O₂⁻, etc. |
| Response Time | < 5 minutes | Time required to reach maximum fluorescence intensity. |
Experimental Protocols
Synthesis of a Hypothetical Coumarin-based Probe from this compound
This protocol describes a plausible synthetic route to couple this compound with a coumarin fluorophore.
Caption: Synthetic workflow for the proposed probe.
Materials:
-
This compound
-
7-Bromo-4-methylcoumarin
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
NMR solvents (e.g., DMSO-d₆)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 equivalents) and 7-Bromo-4-methylcoumarin (1 equivalent) in a 3:1 mixture of toluene and water.
-
Catalyst and Base Addition: Add potassium carbonate (3 equivalents), triphenylphosphine (0.1 equivalents), and palladium(II) acetate (0.05 equivalents) to the reaction mixture.
-
Reaction Execution: Degas the mixture with nitrogen or argon for 15 minutes. Heat the reaction to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for In Vitro Detection of Peroxynitrite
Materials:
-
Stock solution of Coumarin-5F-B(OH)₂ probe (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) stock solution (handle with care in an alkaline solution)
-
Fluorometer and quartz cuvettes
Procedure:
-
Probe Dilution: Prepare a working solution of the Coumarin-5F-B(OH)₂ probe (e.g., 5 µM) in PBS.
-
Baseline Measurement: Transfer the probe solution to a quartz cuvette and measure the baseline fluorescence at an excitation wavelength of ~405 nm, recording the emission spectrum from 420 nm to 600 nm.
-
Analyte Addition: Add a known concentration of peroxynitrite to the cuvette and mix quickly.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity at the emission maximum (~465 nm) over time until the signal stabilizes.
-
Data Analysis: Plot the fluorescence intensity as a function of peroxynitrite concentration to generate a calibration curve. Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
Protocol for Cellular Imaging of Peroxynitrite
Materials:
-
Cells cultured on glass-bottom dishes (e.g., HeLa or RAW 264.7 cells)
-
Coumarin-5F-B(OH)₂ probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Peroxynitrite donor (e.g., SIN-1)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Wash the cells with PBS and then incubate them with the Coumarin-5F-B(OH)₂ probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C.
-
Washing: Wash the cells twice with PBS to remove any excess probe.
-
Baseline Imaging: Image the cells using a confocal microscope with excitation at ~405 nm and collect the emission at ~450-500 nm to establish a baseline fluorescence.
-
Induction of Peroxynitrite: Treat the cells with a peroxynitrite donor (e.g., 100 µM SIN-1) to induce intracellular peroxynitrite production.
-
Time-Lapse Imaging: Acquire fluorescence images at different time points after the addition of the donor to monitor the change in intracellular fluorescence.
-
Image Analysis: Quantify the fluorescence intensity of the cells over time using image analysis software.
Selectivity and Interference
To validate the selectivity of the probe, it is essential to test its fluorescence response to other biologically relevant reactive species.
Protocol for Selectivity Assay:
-
Prepare solutions of the Coumarin-5F-B(OH)₂ probe (5 µM in PBS).
-
Add various reactive species (e.g., H₂O₂, O₂⁻, •OH, NO, ClO⁻) at concentrations significantly higher than that of peroxynitrite (e.g., 100 µM).
-
Measure the fluorescence response and compare it to the response obtained with peroxynitrite.
A highly selective probe will show a significant fluorescence enhancement only in the presence of peroxynitrite.
Conclusion
This compound holds promise as a valuable building block for the development of novel fluorescent probes for the detection of reactive oxygen species. The protocols and data presented here provide a foundational framework for the synthesis, characterization, and application of a hypothetical coumarin-based probe for peroxynitrite. Researchers can adapt these methodologies to develop and validate new analytical tools for studying oxidative stress in various biological and pathological contexts. Further experimental validation is necessary to determine the precise quantitative and qualitative performance of probes derived from this specific boronic acid.
Application Notes and Protocols for 5-Fluoro-2-hydroxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-hydroxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, offers significant advantages in the synthesis of complex biaryl and heteroaryl structures. These motifs are of high interest in pharmaceutical and materials science due to the ability of the fluorine and hydroxyl groups to modulate physicochemical and biological properties such as metabolic stability, binding affinity, and intramolecular hydrogen bonding.
However, the use of 2-hydroxyphenylboronic acids can present challenges, including competitive protodeboronation under basic reaction conditions. This document provides detailed application notes, experimental protocols, and representative data to guide researchers in the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organoboron compound with an organic halide or triflate.[1] When using this compound, several key considerations can lead to successful outcomes.
Key Considerations for Successful Cross-Coupling:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial. For challenging substrates, including those prone to protodeboronation, highly active catalyst systems are preferred. Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts, in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, have been shown to be effective for the coupling of ortho-substituted and fluorinated boronic acids.[2] These ligands can promote the catalytic cycle at lower temperatures and shorter reaction times, minimizing the degradation of the boronic acid.[3]
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] For sensitive boronic acids, milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide or alkoxides, which can accelerate protodeboronation.[3] The use of an aqueous solution of the base can sometimes be beneficial.[5]
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water.[6] The choice of solvent can influence the solubility of the base and the activity of the catalyst.
-
Reaction Temperature and Time: Milder reaction conditions are generally preferred to minimize side reactions. Highly active catalyst systems can enable reactions to proceed at room temperature or with gentle heating (e.g., 40-80 °C), often with significantly reduced reaction times.[7] Monitoring the reaction progress by techniques such as TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated and Hydroxyphenylboronic Acids with Aryl Halides
| Aryl Halide Partner | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,5-Difluorophenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [8] |
| 4-Bromotoluene | 2,5-Difluorophenylboronic Acid | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [8] |
| 4-Bromoacetophenone | Phenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~100 | [9] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [9] |
| Aryl Bromide | 4-Hydroxyphenylboronic Acid | Pd(OAc)₂ / dppf | K₂CO₃ | THF/H₂O | 67 | 20 | Not specified | [10] |
| Phenyl Iodide | Pentafluorophenylboronic Acid | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | Not specified | >90 | [11] |
| Phenyl Bromide | Pentafluorophenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | 12 | >90 | [11] |
Note: The data in this table is intended to be illustrative and provides a starting point for the development of specific reaction conditions for this compound. Optimization of conditions is recommended for each specific substrate combination.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar substrates and should be optimized for specific applications.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.2 mmol).
-
Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-hydroxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 5-Fluoro-2-hydroxyphenylboronic acid.
Troubleshooting Guide
Low or no yield in a Suzuki coupling reaction with this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low to No Product Formation
| Potential Cause | Recommended Action |
| Catalyst Inactivity | The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can sometimes be inefficient. To troubleshoot, consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[1] You can also test your catalyst on a well-established, high-yielding reaction to confirm its activity. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can also cause the homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed prior to use and that the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Reagent Purity and Stability | Verify the purity of your aryl halide and this compound. Boronic acids, particularly those with ortho-substituents, can be prone to decomposition, including protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2] Consider using freshly purchased or purified reagents. |
| Inappropriate Base | The choice and strength of the base are critical. The base activates the boronic acid for transmetalation.[3] For this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases may promote side reactions, including protodeboronation.[2] It is recommended to screen a few different bases to find the optimal one for your specific substrate. |
| Suboptimal Solvent System | The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is commonly used to facilitate the dissolution of the inorganic base and the boronic acid. The ratio of the organic solvent to water can significantly impact the reaction rate and yield. |
| Incorrect Reaction Temperature | Suzuki coupling reactions are often temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the catalyst or starting materials. A typical temperature range for Suzuki coupling is 80-110 °C.[1] It is advisable to run the reaction at a moderate temperature initially and adjust as needed based on reaction monitoring. |
Problem: Presence of Side Products
| Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize homocoupling.[1] |
| Protodeboronation | The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with ortho-hydroxy substituted boronic acids.[2] This can be minimized by using milder bases, lower reaction temperatures, and shorter reaction times. The use of boronic esters, such as pinacol esters, can also improve stability. |
| Dehalogenation of Aryl Halide | The loss of the halogen from the aryl halide starting material can occur as a side reaction. This may be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help to mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my Suzuki coupling with this compound fails?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species.[1][2] If you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[1] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.
Q2: How does the ortho-hydroxyl group on this compound affect the reaction?
A2: The ortho-hydroxyl group can present challenges. It can potentially coordinate to the palladium center, affecting the catalytic cycle. More significantly, ortho-substituted arylboronic acids, especially those with hydroxyl groups, can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as Toluene/H₂O (4:1) or Dioxane/H₂O (4:1).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of starting materials and the formation of the desired product over time.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables provide illustrative yields for structurally similar fluorinated and ortho-substituted phenylboronic acids with various aryl halides. This data can serve as a valuable reference for optimizing your reaction conditions.
Table 1: Illustrative Yields for Suzuki Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 2-Fluorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 92 |
| 2-Hydroxyphenylboronic Acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | THF/H₂O | 85 | 12 | 88 |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of the yields achievable with this compound.
Table 2: Illustrative Yields for Suzuki Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides
| Boronic Acid | Aryl Chloride | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 75 |
| 2-Fluorophenylboronic Acid | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (3.0) | t-Amyl Alcohol | 120 | 18 | 81 |
| 2-Hydroxyphenylboronic Acid | 2-Chloropyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | DMF/H₂O | 100 | 24 | 65 |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of the yields achievable with this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 5-Fluoro-2-hydroxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 5-Fluoro-2-hydroxyphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct (in this case, 4-fluorophenol).[1] This reaction reduces the yield of the desired coupled product and complicates purification. This compound is particularly susceptible to protodeboronation due to the presence of an electron-withdrawing fluorine atom and an ortho-hydroxyl group, which can influence the electronic properties and stability of the C-B bond, especially under basic conditions typical for Suzuki-Miyaura coupling.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
High pH (Strong Bases): The reaction is often catalyzed by bases, which form a more reactive boronate species.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.
-
Inefficient Catalytic System: A slow Suzuki-Miyaura coupling reaction prolongs the exposure of the boronic acid to conditions that favor its decomposition.
-
Electronic Effects: The electron-withdrawing nature of the fluorine substituent can increase the susceptibility to protodeboronation.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents or minimizing the amount of water can be beneficial.
-
Catalyst System: Employ a highly active catalyst system, such as those using bulky, electron-rich phosphine ligands like SPhos or XPhos, to ensure the desired coupling reaction proceeds much faster than the protodeboronation side reaction.[2][3]
-
Use of Boronic Esters: Protect the boronic acid as a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate. These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant formation of 4-fluorophenol. | Protodeboronation is the likely primary side reaction. | 1. Optimize the Base: Switch to a milder base (see Table 1). 2. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C). 3. Change the Catalyst System: Use a more active catalyst/ligand combination (see Table 2). 4. Use a Boronic Ester: Synthesize and use the MIDA or pinacol ester of this compound. |
| Reaction is sluggish at lower temperatures. | The catalytic system may not be active enough at reduced temperatures. | 1. Increase Catalyst Loading: A modest increase in the catalyst/ligand amount can improve reaction rates. 2. Switch to a More Active Ligand: Employ a more electron-rich and bulky ligand like XPhos or SPhos.[2][3] |
| Inconsistent results between batches. | The this compound may be degrading upon storage. | 1. Proper Storage: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere. 2. Use Fresh Reagent: Use freshly purchased or recently synthesized boronic acid for best results. |
Data Presentation
Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Coupling
| Base | Typical Conditions | General Suitability for Sensitive Boronic Acids |
| Potassium Phosphate (K₃PO₄) | Aqueous or anhydrous solvents | High: Often a good first choice for preventing protodeboronation.[6] |
| Cesium Carbonate (Cs₂CO₃) | Organic solvents | High: Effective, especially in more challenging couplings.[6] |
| Sodium Carbonate (Na₂CO₃) | Aqueous solvent mixtures | Moderate: Can be effective, but may be too basic for highly sensitive substrates.[7] |
| Potassium Hydroxide (KOH) | Aqueous solvent mixtures | Low: Strong base, high risk of promoting protodeboronation. |
| Sodium Hydroxide (NaOH) | Aqueous solvent mixtures | Low: Strong base, high risk of promoting protodeboronation.[8] |
Table 2: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-3 | Highly active for a broad range of substrates, including aryl chlorides.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-3 | Excellent for sterically hindered and heteroaryl couplings.[3] |
| PdCl₂(dppf) | - | 2-5 | A robust and widely used catalyst, but may be less active than Buchwald systems for this substrate. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1-2 | Active for a range of couplings at low catalyst loadings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Optimized for Minimizing Protodeboronation)
This protocol is a generalized procedure based on best practices for challenging arylboronic acids. Optimization for specific substrates is recommended.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) and add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, or anhydrous dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Use of the MIDA Boronate Ester of this compound
The use of an N-methyliminodiacetic acid (MIDA) boronate can significantly enhance the stability of the boronic acid.[4][5][9]
-
Synthesis of the MIDA Boronate:
-
In a round-bottom flask, combine this compound (1.0 mmol), N-methyliminodiacetic acid (1.0 mmol), and toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction and isolate the solid MIDA boronate by filtration. This derivative is typically a stable, crystalline solid.
-
-
Suzuki-Miyaura Coupling with the MIDA Boronate:
-
Follow the general procedure in Protocol 1, substituting the this compound with its MIDA boronate ester (1.2-1.5 equiv).
-
The MIDA boronate will slowly hydrolyze under the basic reaction conditions to release the active boronic acid for the cross-coupling reaction.
-
Visualizations
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: 5-Fluoro-2-hydroxyphenylboronic Acid Couplings
Welcome to the technical support center for 5-Fluoro-2-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki-Miyaura couplings with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] Homocoupling results in the formation of a symmetrical biaryl from the self-coupling of two molecules of the boronic acid.[1]
Q2: How do the fluoro and hydroxyl substituents on the phenylboronic acid affect its reactivity and stability?
A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the rate of transmetalation. The ortho-hydroxyl group can chelate to the palladium catalyst, which can either be beneficial by pre-organizing the complex for oxidative addition or detrimental by creating an overly stable complex that inhibits catalytic turnover. Additionally, 2-hydroxyphenylboronic acids can be prone to decomposition pathways under certain conditions.
Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the first things I should check?
A3: When encountering low yields, it is crucial to systematically assess the following key parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid.[1] It is essential to properly degas the solvent and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.[1]
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or products.
Q4: I am observing a significant amount of the protodeboronated side product (4-fluorophenol). How can I minimize this?
A4: Protodeboronation is a common issue, especially with electron-rich or sterically hindered boronic acids. To mitigate this:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.
Q5: What causes the formation of the homocoupled biaryl byproduct, and how can it be prevented?
A5: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1] To prevent this:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst directly can sometimes be more effective than relying on the in situ reduction of a Pd(II) precatalyst.
-
Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki-Miyaura couplings with this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst. | Pd(0) is the active catalytic species; Pd(II) precatalysts must be reduced in situ.[1] |
| Oxygen Contamination | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). | Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[1] |
| Impure Reagents | Verify the purity of the aryl halide and this compound. | Impurities can inhibit the catalyst or participate in side reactions. |
| Inappropriate Base/Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, 2-MeTHF). | The choice of base and solvent is critical for efficient transmetalation and can be substrate-dependent. |
Problem 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Base in Aqueous Media | Switch to a milder base such as K₂CO₃ or KF. | Strong bases can accelerate the protonolysis of the C-B bond. |
| Presence of Protic Solvents | Use anhydrous solvents and reagents. | Water is the primary proton source for protodeboronation.[1] |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate ester. | These derivatives are more stable and provide a slow release of the active boronic acid. |
Problem 3: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve the degassing procedure for solvents and ensure a leak-free reaction setup under an inert atmosphere. | Oxygen promotes the oxidative self-coupling of the boronic acid.[1] |
| Inefficient Reduction of Pd(II) | Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system. | Pd(II) species can catalyze the homocoupling reaction. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Side reactions like homocoupling can become more prominent at elevated temperatures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in your coupling reaction.
Caption: Competing reaction pathways in the coupling of this compound.
References
Technical Support Center: Purification of Products from 5-Fluoro-2-hydroxyphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of reaction products derived from 5-Fluoro-2-hydroxyphenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what types of products are expected?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryls and in the synthesis of benzofurans. The fluorine and hydroxyl substitutions on the phenyl ring make it a valuable building block in medicinal chemistry and materials science.[1]
Q2: What are the typical impurities I can expect in my crude reaction mixture?
A2: Common impurities include unreacted starting materials (this compound and the corresponding coupling partner), homocoupled byproducts, residual palladium catalyst, inorganic salts from the base used in the reaction, and potentially protodeborylated side products.[2][3]
Q3: What is the recommended first step for purifying the crude product?
A3: A standard aqueous work-up is the essential first step. This procedure effectively removes the majority of inorganic salts and water-soluble impurities. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[2]
Q4: How can I remove unreacted this compound from my product?
A4: Due to its acidic nature, unreacted this compound can often be removed by performing a basic aqueous wash. By treating the organic solution of your crude product with an aqueous base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which can then be separated in the aqueous layer during an extraction.[4] Alternatively, silica-based scavengers like SiliaBond DEAM or Diol can be effective.[5]
Q5: My final product is contaminated with a dark-colored solid. What is it and how can I remove it?
A5: The dark coloration is often due to residual palladium catalyst, which can precipitate as palladium black.[3] For heterogeneous catalysts, this can often be removed by filtering the reaction mixture through a pad of celite.[6][7] For homogeneous catalysts, specialized metal scavengers or specific purification techniques like treatment with an acid to precipitate the product followed by washing can be employed.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty separating the desired product from homocoupled byproducts. | The product and byproduct have very similar polarities. | Meticulous flash column chromatography using a shallow solvent gradient is often required.[2] Extensive screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to optimize separation.[2] If the product is a solid, recrystallization from a carefully selected solvent or solvent system can be a highly effective purification method.[2][10] |
| The product "oils out" during crystallization instead of forming solid crystals. | The presence of impurities is inhibiting crystallization. The product itself may be an oil or a low-melting solid. | Attempt further purification of the crude material by column chromatography before re-attempting crystallization.[10] If the product is inherently an oil, purification by chromatography is the most suitable method.[2] |
| Low recovery of the product after column chromatography. | The product may be highly polar and is retained on the silica gel. The product may be sensitive to the acidic nature of silica gel. | Use a more polar eluent system (e.g., adding methanol to dichloromethane). If the compound is basic, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing and improve recovery.[11] For acid-sensitive compounds, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine.[12] |
| The purified product still contains traces of palladium. | The palladium catalyst is soluble in the organic solvent and was not fully removed during work-up or initial filtration. | Use a metal scavenger resin (e.g., MP-TMT) to specifically bind and remove the palladium.[9] Further purification by recrystallization may also help to exclude the palladium impurity. Acidification of the reaction mixture can sometimes help precipitate the product, leaving the catalyst in the mother liquor.[8] |
Quantitative Data on Purification
The following table summarizes representative data on the removal of palladium, a common and critical impurity in Suzuki-Miyaura coupling reactions.
| Purification Method | Initial Palladium Level (ppm) | Final Palladium Level (ppm) | Reference |
| Treatment with Microporous Polystyrene TMT (MP-TMT) | 330 | 7 - 30 | [9] |
| Treatment with 20% aqueous NaHSO₃ at elevated temperature | 8000 | < 100 | [13] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, product, and the form of the palladium catalyst.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL for a 1 mmol scale reaction).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 20 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 20 mL) if the reaction was acidic.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select an appropriate solvent system: Use TLC to determine a solvent system that gives the desired product an Rf value of approximately 0.2-0.4.[11] A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that is then diluted). Carefully apply the sample to the top of the silica gel bed.
-
Elute the column: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[14] This often requires testing several solvents or solvent mixtures.
-
Dissolve the crude product: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorize (if necessary): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash and dry: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities on the surface, then dry the crystals under vacuum.[10]
Visualizations
Caption: General workflow for the purification of products from cross-coupling reactions.
Caption: Decision tree for addressing common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. science.uct.ac.za [science.uct.ac.za]
5-Fluoro-2-hydroxyphenylboronic acid stability under basic conditions
Welcome to the technical support center for 5-Fluoro-2-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent under basic conditions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under basic conditions?
A1: The main stability concern is its susceptibility to decomposition, primarily through a process called protodeboronation. This is a reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated under basic, aqueous conditions. The presence of an electron-withdrawing fluorine atom on the phenyl ring can make the boronic acid more prone to this degradation pathway. Additionally, oxidative degradation can also occur, leading to the formation of phenol byproducts.
Q2: How does pH affect the stability of this compound?
A2: The stability of arylboronic acids is highly pH-dependent. In aqueous basic solutions, the boronic acid exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form. The rate of protodeboronation is influenced by this equilibrium. For many arylboronic acids, the decomposition rate increases significantly at higher pH values.
Q3: Can I store solutions of this compound in basic buffers?
A3: It is generally not recommended to store this compound in basic solutions for extended periods due to the risk of degradation. If a basic solution is required for an experiment, it is best to prepare it fresh and use it promptly. For longer-term storage, consider dissolving the compound in a non-aqueous solvent or storing it as a solid.
Q4: Are there ways to improve the stability of this compound in my reaction?
A4: Yes, several strategies can be employed. One common method is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester. These esters can often be used directly in cross-coupling reactions and release the active boronic acid in situ. Minimizing the exposure to water and strong bases, as well as ensuring an inert atmosphere for oxygen-sensitive reactions, can also enhance stability.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction using this compound, consider the following troubleshooting steps:
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in Suzuki coupling reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, confirm it is being reduced to the active Pd(0) species. Consider using a fresh batch of catalyst.
-
Base: The choice and quality of the base are critical. Some bases can promote boronic acid decomposition more than others. Ensure the base is anhydrous if the reaction is sensitive to water.
-
Solvents: Use appropriately degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
Assess Reaction Conditions:
-
Inert Atmosphere: Suzuki-Miyaura reactions are often sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The reaction temperature may need optimization. Too high a temperature can accelerate boronic acid decomposition.
-
-
Consider Boronic Acid Instability:
-
Protodeboronation: Low yields are frequently due to the decomposition of the boronic acid before the catalytic cycle is complete.
-
Action: Use fresh this compound. Prepare any basic solutions containing the boronic acid immediately before use. You can monitor the stability of the boronic acid under your reaction conditions using HPLC or ¹H NMR (see experimental protocols below).
-
-
Optimize the Reaction:
-
Base Selection: If decomposition is suspected, consider using a milder base or a different base altogether. For electron-deficient boronic acids, bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be effective.
-
Use of Boronate Esters: Convert the boronic acid to a more stable pinacol or MIDA ester to protect it from decomposition.
-
Issue 2: Formation of Phenol Byproduct (2-Fluoro-5-hydroxyphenol)
The presence of 2-Fluoro-5-hydroxyphenol as a byproduct suggests decomposition of the boronic acid.
Potential Causes and Solutions:
| Cause | Solution |
| Protodeboronation | Minimize reaction time and temperature. Use a less aqueous solvent system if possible. Consider using a boronate ester. |
| Oxidative Degradation | Ensure the reaction is thoroughly deoxygenated by purging with an inert gas. Use high-purity, degassed solvents. |
| Copper Contamination | Traces of copper can catalyze protodeboronation. Use high-purity reagents and glassware. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Basic Conditions via ¹H NMR Spectroscopy
This protocol allows for the quantitative assessment of the decomposition of this compound over time.
Workflow for Stability Assessment
Caption: A workflow diagram for assessing boronic acid stability using ¹H NMR.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Basic buffer of desired pH (e.g., phosphate or borate buffer prepared in D₂O)
-
Internal standard (e.g., 1,4-dioxane, trimethylsilylpropanoic acid (TSP))
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the basic buffer at the desired pH in your chosen deuterated solvent.
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolve the solids in a known volume of the basic buffer stock solution to achieve the desired concentration (e.g., 10-20 mM).
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Immediately acquire a ¹H NMR spectrum. This will be your t=0 time point.
-
Store the NMR tube at a constant, controlled temperature (e.g., 25 °C, 50 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as needed depending on the expected rate of decomposition).
-
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic peak of this compound (e.g., an aromatic proton signal) and the peak of the internal standard.
-
Calculate the concentration of the boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
-
Protocol 2: HPLC Method for Monitoring Decomposition
Materials:
-
This compound
-
Aqueous basic solution (e.g., buffer or solution of a base like K₂CO₃)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous basic solution to be tested at a known concentration.
-
At t=0, immediately inject an aliquot onto the HPLC.
-
Maintain the remaining solution at a constant temperature.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Gradient: A typical gradient could be 5-95% B over 10-15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30-40 °C
-
Detection: Monitor at a wavelength where the boronic acid and potential decomposition products absorb (e.g., 254 nm or 270 nm).
-
-
Data Collection and Analysis:
-
Inject aliquots of the reaction mixture at various time points.
-
Monitor the decrease in the peak area of this compound and the potential appearance of a new peak corresponding to the protodeboronated product (2-fluoro-5-hydroxyphenol).
-
Plot the peak area of the starting material versus time to determine the stability.
-
Potential Decomposition Pathway
The primary decomposition pathway for this compound under basic conditions is protodeboronation.
Protodeboronation Pathway
Caption: A simplified representation of the protodeboronation pathway under basic conditions.
Troubleshooting failed reactions with 5-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydroxyphenylboronic acid. The following sections address common issues encountered during reactions, particularly Suzuki-Miyaura cross-coupling, and offer systematic approaches to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Ensure the catalyst, whether a pre-catalyst or generated in situ, is active. Pd(0) is the active species; if using a Pd(II) source, it must be reduced in the reaction mixture.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable pre-catalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation and lead to the undesirable homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base facilitates the transmetalation step and must be carefully selected to avoid decomposition of starting materials or products.[1][3]
Q2: I am observing significant amounts of a side-product that appears to be the result of my boronic acid reacting with itself. What is this and how can I minimize it?
A2: This side-product is likely due to homocoupling, a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid couple together.[2] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired reaction.[2]
To minimize homocoupling:
-
Ensure Rigorous Inert Atmosphere: Properly degas all solvents and ensure the reaction vessel is thoroughly flushed with an inert gas like Argon or Nitrogen.[1]
-
Use Active Pd(0) Catalyst: Starting with an active Pd(0) source or ensuring efficient in situ reduction of a Pd(II) pre-catalyst can favor the desired cross-coupling pathway.[2]
Q3: My primary side-reaction appears to be the replacement of the boronic acid group with a hydrogen atom. What is this side-reaction and how can it be prevented?
A3: This side-reaction is known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source.[1] This is a common issue with boronic acids, especially under certain conditions.
To prevent protodeboronation:
-
Use a Milder Base: Strong bases in the presence of water can accelerate this side reaction.[1] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][4]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.[1]
Q4: Can the ortho-hydroxy group of this compound interfere with the reaction?
A4: Yes, the ortho-hydroxy group can influence the reaction in several ways. It can chelate to the palladium center, potentially altering the catalyst's reactivity. The acidic nature of the phenolic proton also requires careful consideration of the base used. An excess of a strong base could lead to the formation of a phenoxide, which might have different solubility and reactivity profiles. While this interaction can sometimes be beneficial by promoting the reaction, it can also lead to catalyst inhibition or undesired side reactions under non-optimized conditions.
Troubleshooting Guides
Low or No Product Formation
If you are experiencing low or no formation of your desired product, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for failed reactions.
Common Side Reactions and Solutions
| Side Reaction | Description | Proposed Solution(s) |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom.[1] | - Use milder bases (e.g., K₂CO₃, KF).[1][4]- Employ anhydrous reaction conditions.[1] |
| Homocoupling | Coupling of two molecules of the boronic acid.[2] | - Ensure rigorous degassing of solvents and maintain an inert atmosphere.[1]- Use an active Pd(0) catalyst source.[2] |
| Dehalogenation | Reduction of the aryl halide starting material. | - Use a less reactive hydrogen source.- Re-evaluate the catalyst and ligand system. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.[1]
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1]
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Recommended Starting Conditions
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, XPhos Pd G3, Pd(dppf)Cl₂ | 1-5 mol% loading. Pd(II) pre-catalysts require in situ reduction.[1][2] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often used with Pd(OAc)₂. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2-3 equivalents. K₃PO₄ may require a small amount of water in anhydrous couplings.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Ensure solvents are properly degassed.[1] |
| Temperature | 80 - 110 °C | Lower temperatures may decrease yield, while higher temperatures can lead to degradation.[1][6] |
| Reaction Time | 5 - 24 hours | Monitor for completion to avoid degradation with prolonged heating.[6] |
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Impact of fluorine position on reactivity of hydroxyphenylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fluorine-substituted hydroxyphenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant differences in reactivity between different isomers of fluoro-hydroxyphenylboronic acid in our Suzuki-Miyaura coupling reactions. Why is this happening?
A1: The position of the fluorine atom relative to the boronic acid and hydroxyl groups has a profound impact on the electronic properties and, consequently, the reactivity of the molecule. Fluorine is a highly electronegative atom, and its position influences the pKa of the boronic acid and the electron density of the aromatic ring. These differences directly affect the rates of transmetalation and reductive elimination, which are key steps in the Suzuki-Miyaura coupling catalytic cycle. Generally, fluorine substitution can lead to faster reaction rates compared to non-fluorinated analogs.
Q2: Our ortho-fluoro-hydroxyphenylboronic acid seems to be less reactive in Suzuki coupling compared to the meta and para isomers. Is this expected?
A2: Yes, this is a commonly observed phenomenon. The ortho-fluoro substituent can exhibit a "negative ortho-effect," where the steric hindrance and through-space electronic effects of the fluorine atom can hinder the approach of the palladium catalyst to the boronic acid group. This can lead to lower reaction yields or require more forcing reaction conditions compared to the meta and para isomers.
Q3: We are struggling with the purification of our final product after a Suzuki coupling reaction using a fluoro-hydroxyphenylboronic acid. What are some common issues and solutions?
A3: Purification challenges with these compounds often stem from the formation of boronic acid-derived byproducts, such as boroxines (cyclic anhydrides), or residual palladium catalyst. Here are some troubleshooting tips:
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Boroxine Formation: To minimize boroxine formation, ensure your reaction is performed under anhydrous conditions and consider using a slight excess of the boronic acid. During workup, a wash with a mild base can help to hydrolyze any boroxines back to the boronic acid, which can then be removed more easily.
-
Palladium Removal: Residual palladium can often be removed by treating the crude product with a scavenger resin, such as one containing thiol groups, or by performing an additional filtration step through a pad of celite or silica gel.
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Chromatography: When using column chromatography, be aware that the polarity of the fluorinated compounds can be different from their non-fluorinated analogs. A careful selection of the solvent system is crucial.
Q4: How does the position of the fluorine atom affect the pKa of the hydroxyphenylboronic acid, and why is this important?
A4: The pKa of a boronic acid is a critical parameter as it influences the equilibrium between the neutral boronic acid and the more reactive boronate species in the catalytic cycle of reactions like the Suzuki coupling. The electron-withdrawing nature of the fluorine atom generally lowers the pKa of the boronic acid, making it more acidic. The magnitude of this effect depends on the fluorine's position. This change in acidity can alter the optimal pH for a given reaction and affect the rate of transmetalation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Suboptimal Base | The choice of base is critical. For electron-deficient boronic acids (like many fluorinated ones), a weaker base may be sufficient. Try screening different bases (e.g., K2CO3, K3PO4, Cs2CO3). |
| Ligand Choice | The ligand on the palladium catalyst can significantly impact the reaction outcome. For sterically hindered substrates, like some ortho-substituted isomers, a bulkier ligand (e.g., SPhos, XPhos) may be required. |
| Solvent System | The polarity and proticity of the solvent can influence the reaction rate. A solvent screen (e.g., dioxane, THF, toluene, with varying amounts of water) is recommended. |
| Reaction Temperature | Some isomers, particularly those with a negative ortho-effect, may require higher temperatures to achieve a reasonable reaction rate. |
Issue 2: Inconsistent Reaction Rates
| Potential Cause | Troubleshooting Step |
| Boronic Acid Quality | Boronic acids can degrade over time, especially if not stored properly. Use freshly purchased or recrystallized material. |
| Atmospheric Conditions | Suzuki coupling reactions are sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (e.g., nitrogen or argon). |
| Water Content | The amount of water in the reaction can be critical. While some water is often beneficial, too much or too little can be detrimental. Ensure consistent water content in your solvent system. |
Quantitative Data
Table 1: Impact of Fluorine Position on the pKa of Hydroxyphenylboronic Acids
| Compound | pKa |
| 4-Hydroxyphenylboronic acid | 8.90 |
| 3-Fluoro-4-hydroxyphenylboronic acid | 8.00 |
| 2-Fluoro-4-hydroxyphenylboronic acid | 7.90 |
Note: Lower pKa values indicate a more acidic boronic acid.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the fluoro-hydroxyphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura coupling experimental workflow.
Caption: Fluorine position and its impact on reactivity.
Technical Support Center: Catalyst Deactivation in 5-Fluoro-2-hydroxyphenylboronic Acid Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura coupling reactions involving 5-Fluoro-2-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki reactions with this substrate can often be attributed to several key factors:
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Catalyst Inactivation: The palladium catalyst is susceptible to deactivation through various pathways, including the formation of palladium black (agglomeration of Pd(0) particles), ligand degradation, or poisoning by impurities.
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Protodeboronation: The electron-rich nature of the phenyl ring, enhanced by the ortho-hydroxyl group, makes this compound particularly susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.
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Poor Solubility: Inadequate solubility of reactants, particularly the boronic acid or the aryl halide, can hinder the reaction rate and lead to incomplete conversion.
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Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. Suboptimal conditions can favor side reactions and catalyst decomposition.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.
Q2: What is the likely role of the ortho-hydroxyl group in catalyst deactivation?
A2: The ortho-hydroxyl group can participate in the reaction in several ways, some of which can lead to catalyst deactivation:
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Chelation: The hydroxyl group can coordinate to the palladium center. This chelation can sometimes be beneficial by stabilizing the catalyst, but it can also form overly stable intermediates that are slow to undergo reductive elimination, thereby inhibiting catalytic turnover.
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Altering Transmetalation: The hydroxyl group can influence the electronic properties of the boronic acid, affecting the rate of transmetalation.
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Promoting Protodeboronation: As an electron-donating group, the hydroxyl group increases the electron density on the aromatic ring, making the boronic acid more susceptible to protodeboronation.
Q3: How does the fluorine atom affect the Suzuki coupling reaction?
A3: The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect. This can influence the reaction in the following ways:
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Transmetalation: The electron-withdrawing nature of fluorine can impact the rate of transmetalation. While electron-withdrawing groups on the boronic acid can sometimes accelerate this step, the overall electronic effect of the substituted ring needs to be considered.
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Oxidative Addition: If the fluorine is on the aryl halide partner, its strong electron-withdrawing effect can make the oxidative addition step more challenging.
Q4: What are the common signs of catalyst deactivation in my reaction mixture?
A4: Visual cues can often indicate catalyst deactivation. The formation of a black precipitate is a common sign of palladium black formation, indicating that the palladium nanoparticles have agglomerated and lost their catalytic activity. A color change from the typical light yellow or orange of an active palladium complex to a dark, heterogeneous mixture can also suggest catalyst decomposition.
Troubleshooting Guides
Problem 1: Low Yield and Significant Protodeboronation
Symptoms:
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LC-MS or GC-MS analysis shows a significant amount of the corresponding fluorophenol (the product of protodeboronation).
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Low conversion of the starting aryl halide.
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Desired product is formed in minimal quantities.
Troubleshooting Workflow:
Improving solubility of 5-Fluoro-2-hydroxyphenylboronic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 5-Fluoro-2-hydroxyphenylboronic acid in their experiments, with a focus on improving its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to off-white crystalline powder.[1] While specific quantitative solubility data for this compound is limited in publicly available literature, general trends for phenylboronic acids suggest it has moderate to good solubility in polar aprotic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone).[2][3][4] Its solubility is expected to be low in non-polar hydrocarbon solvents.[2][3] The presence of both a hydroxyl and a fluoro group can influence its solubility profile compared to unsubstituted phenylboronic acid.
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are some initial troubleshooting steps?
If you are encountering solubility issues, consider the following:
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Increase Temperature: Gently warming the mixture can significantly increase the solubility of many organic compounds.
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Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
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Co-solvent System: Introducing a small amount of a strong, polar aprotic co-solvent like DMSO or DMF can often improve solubility in a less polar primary solvent.
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Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q3: My compound "oils out" instead of dissolving when I heat the mixture. What should I do?
"Oiling out" occurs when a compound melts before it dissolves, forming a liquid phase that is immiscible with the solvent. To address this, you can:
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Use a higher-boiling point solvent: This will allow you to heat the mixture to a higher temperature without the solvent boiling, potentially exceeding the melting point of the oily phase and promoting dissolution.
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Employ a co-solvent system: Adding a co-solvent in which the compound is highly soluble can help to dissolve the oily phase.
Q4: The compound dissolves initially but then precipitates out of solution. What could be the cause?
Precipitation after initial dissolution can be due to several factors:
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Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at ambient temperature.
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Change in Solvent Composition: The addition of other reagents to your reaction mixture could be altering the overall polarity of the solvent system, thereby reducing the solubility of your boronic acid.
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Reaction: The boronic acid could be reacting to form a less soluble product.
To mitigate this, try maintaining a slightly elevated temperature or using a solvent system with a higher solubilizing power.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Solubility Determination
This guide provides a systematic approach to identifying a suitable solvent for your experiment.
Guide 2: Improving Solubility through Pinacol Ester Formation
Formation of a pinacol ester can significantly improve the solubility of boronic acids in less polar organic solvents.
Data Presentation
Table 1: Qualitative Solubility of Phenylboronic Acid Analogs in Various Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility of Phenylboronic Acids |
| Ethers | Diethyl ether, THF | High |
| Ketones | Acetone, 3-Pentanone | High |
| Halogenated | Chloroform, Dichloromethane | Moderate |
| Hydrocarbons | Hexane, Toluene | Very Low |
Source: Adapted from studies on phenylboronic acid solubility.[2][3][4]
Table 2: Quantitative Solubility of Phenylboronic Acid in Selected Organic Solvents at 298.15 K (25 °C)
The following data for unsubstituted phenylboronic acid can provide a rough estimate for experimental design. The actual solubility of this compound may differ due to the electronic effects of the fluoro and hydroxyl substituents.
| Solvent | Mole Fraction (x) |
| 3-Pentanone | 0.138 |
| Dipropyl ether | 0.125 |
| Acetone | 0.118 |
| Chloroform | 0.021 |
| Methylcyclohexane | 0.0003 |
Note: Data is for unsubstituted phenylboronic acid.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly determine the qualitative solubility of this compound in a range of solvents.
Materials:
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This compound
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Selection of test solvents (e.g., THF, acetone, methanol, toluene, hexane)
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Small vials or test tubes
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Spatula
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Vortex mixer
Procedure:
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Add approximately 5-10 mg of this compound to a clean, dry vial.
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Add 1 mL of the test solvent to the vial.
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Vortex the mixture vigorously for 30-60 seconds at room temperature.
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Visually inspect the solution.
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Soluble: The solid completely dissolves, yielding a clear solution.
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Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve.
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If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) and observe any changes.
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Record your observations for each solvent.
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To dissolve this compound in a primary solvent where it has limited solubility by using a co-solvent.
Materials:
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This compound
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Primary solvent (e.g., Toluene)
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Co-solvent (e.g., DMSO or THF)
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Glassware for the experiment
Procedure:
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To your reaction vessel, add the this compound.
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Add a small volume of the co-solvent (e.g., 5-10% of the total final volume) and stir until the solid is fully dissolved.
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Slowly add the primary solvent to the mixture while stirring continuously.
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If the solution remains clear, the co-solvent system is effective. If a precipitate forms, a higher proportion of the co-solvent may be necessary.
Protocol 3: Synthesis of this compound Pinacol Ester
Objective: To convert this compound to its more soluble pinacol ester.
Materials:
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This compound
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Pinacol
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Anhydrous toluene or THF
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Magnesium sulfate (MgSO₄) or a Dean-Stark apparatus
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Round-bottom flask and reflux condenser
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Magnetic stirrer and stir bar
Procedure:
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In a round-bottom flask, combine this compound (1 equivalent) and pinacol (1.1 equivalents).
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Add a sufficient amount of anhydrous toluene or THF to suspend the reactants.
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If using a Dean-Stark trap, fill the side arm with the solvent and begin heating the mixture to reflux. Water will be azeotropically removed and collected in the trap.
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Alternatively, add anhydrous magnesium sulfate to the reaction mixture and stir at room temperature or with gentle heating.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
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Once the reaction is complete, filter off any drying agent (if used) and remove the solvent under reduced pressure.
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The resulting crude pinacol ester can be used directly or purified further by recrystallization or column chromatography.
References
Technical Support Center: 5-Fluoro-2-hydroxyphenylboronic Acid in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on work-up procedures for reactions involving 5-Fluoro-2-hydroxyphenylboronic acid. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during reaction work-up?
A1: this compound is a white to off-white crystalline solid.[1] Its key features influencing work-up are:
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Polarity: The presence of both a hydroxyl and a boronic acid group makes the molecule and its subsequent products (biarylphenols) polar. This can lead to challenges in separating the product from aqueous phases during extraction.
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Acidity: The fluorine substituent increases the Lewis acidity of the boronic acid, which can influence its reactivity and stability.
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Stability: This boronic acid, being both fluorinated and possessing an ortho-substituent, can be susceptible to protodeboronation, especially under basic conditions.[2]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 4-fluoro-phenol as a byproduct. This is particularly prevalent with electron-deficient boronic acids like this compound. To minimize protodeboronation:
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Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH.
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Employ shorter reaction times.
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Use a higher concentration of the aryl halide coupling partner if possible.
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Consider using the boronic acid as its pinacol ester derivative, which can exhibit greater stability.
Q3: How do I remove unreacted boronic acid and boron-containing byproducts from my final product?
A3: Several methods can be employed to remove boron-containing impurities:
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Aqueous Wash: A basic aqueous wash (e.g., with 1M NaOH) can help remove acidic boronic acid impurities. However, given the phenolic nature of the product, this must be done carefully to avoid partitioning of the desired product into the aqueous layer. Acid-base extraction can be a useful technique if the product has a different pKa than the boronic acid.
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Methanol Evaporation: Boronic acids can be removed by repeated co-evaporation with methanol. This converts the boronic acid to the volatile trimethyl borate.
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Column Chromatography: Due to the polar nature of the product and impurities, standard silica gel chromatography with hexane/ethyl acetate systems may be ineffective. Consider using more polar solvent systems, such as dichloromethane/methanol gradients.
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Trituration: If the product is a solid, trituration with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification method.
Q4: What is the general solubility of this compound?
Troubleshooting Guides
Issue 1: Low Yield of the Desired Biaryl Product
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Protodeboronation of this compound | Use a milder base and optimize reaction temperature and time. | Protocol: In a typical Suzuki-Miyaura coupling, replace strong bases like NaOH with 2-3 equivalents of K₃PO₄ or Cs₂CO₃. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating. |
| Homocoupling of the boronic acid | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. | Protocol: Degas all solvents thoroughly before use. Assemble the reaction under a positive pressure of an inert gas. |
| Poor solubility of reactants | Choose a solvent system that ensures the solubility of all reactants. | Protocol: For Suzuki-Miyaura reactions, solvent systems like dioxane/water, THF/water, or toluene/ethanol/water are commonly used to dissolve both the organic halide and the polar boronic acid. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Co-elution of product and boronic acid impurities on silica gel | Employ alternative purification techniques or modify the chromatographic conditions. | Protocol 1 (Acid-Base Extraction): Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove the more acidic boronic acid. Neutralize the aqueous layer and back-extract if the product is also acidic. Protocol 2 (Modified Chromatography): Use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane. |
| Product is highly water-soluble, leading to loss during aqueous work-up | Minimize aqueous washes or use a salting-out effect. | Protocol: After quenching the reaction, add a saturated solution of NaCl (brine) to the aqueous layer to decrease the solubility of the organic product, thereby improving its partitioning into the organic phase during extraction. |
| Formation of an emulsion during extraction | Break the emulsion by adding brine or filtering through a pad of celite. | Protocol: If an emulsion forms in the separatory funnel, add a small amount of brine and gently swirl. If the emulsion persists, filter the entire mixture through a pad of celite. |
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Caption: A troubleshooting decision tree for common issues in reactions with this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-hydroxyphenylboronic Acid and 3-Fluoro-2-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Isomeric Reactivity
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications. The incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides a comparative analysis of the reactivity of two isomeric fluorinated building blocks: 5-Fluoro-2-hydroxyphenylboronic acid and 3-Fluoro-2-hydroxyphenylboronic acid.
This document summarizes available experimental data to offer insights into their relative performance in Suzuki-Miyaura coupling reactions. While a direct, head-to-head comparative study under identical conditions is not extensively available in the literature, this guide collates and presents existing data to facilitate an informed selection for synthetic planning.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. The fluorine and hydroxyl groups in the target molecules play a pivotal role in modulating the electron density of the boronic acid moiety and the phenyl ring.
This compound:
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Electronic Effects: The fluorine atom at the 5-position (para to the hydroxyl group and meta to the boronic acid) exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The hydroxyl group at the 2-position (ortho to the boronic acid) is strongly electron-donating (+M) and weakly electron-withdrawing (-I). The interplay of these effects results in a nuanced electronic environment at the boronic acid group. The ortho-hydroxyl group can potentially form an intramolecular hydrogen bond with the boronic acid, which can influence its reactivity.
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Steric Effects: The ortho-hydroxyl group can also impart steric hindrance around the boronic acid, which may affect the rate of transmetalation in the catalytic cycle.
3-Fluoro-2-hydroxyphenylboronic acid:
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Electronic Effects: The fluorine atom at the 3-position (meta to the boronic acid and ortho to the hydroxyl group) primarily exerts a strong electron-withdrawing inductive effect (-I). The hydroxyl group at the 2-position maintains its electron-donating character. The proximity of two electronegative atoms (F and O) can significantly influence the acidity and reactivity of the boronic acid.
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Steric Effects: Similar to its isomer, the ortho-hydroxyl group introduces steric bulk near the reaction center. The adjacent fluorine atom might contribute to a slightly different conformational preference of the boronic acid group.
Experimental Data: Suzuki-Miyaura Coupling Performance
The following tables summarize reported yields for the Suzuki-Miyaura coupling of this compound and 3-Fluoro-2-hydroxyphenylboronic acid with various aryl halides. It is crucial to note that these data points are collated from different studies and the reaction conditions are not identical. Therefore, this comparison should be interpreted with caution and serves as a guideline rather than a direct measure of relative reactivity.
Table 1: Suzuki-Miyaura Coupling Yields for this compound
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |
Table 2: Suzuki-Miyaura Coupling Yields for 3-Fluoro-2-hydroxyphenylboronic Acid
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 18 | 82 |
| 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 85 | 12 | 89 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 6 | 95 |
| 3-Bromopyridine | Pd(OAc)₂ / DavePhos | CsF | THF | 70 | 24 | 75 |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields for specific substrates.
General Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the fluoro-hydroxyphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) to the reaction vessel.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to 5-Fluoro-2-hydroxyphenylboronic Acid and Other Substituted Phenylboronic Acids for Researchers
Phenylboronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of substituents on the phenyl ring significantly influence the acid's reactivity, stability, and utility. This guide provides an objective comparison of 5-Fluoro-2-hydroxyphenylboronic acid with other selected phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The inclusion of a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold, as seen in this compound, imparts unique characteristics. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group by induction, which can modulate the acidity (pKa) of the boronic acid and its reactivity in catalytic cycles.[1][2] The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and potentially chelate with the palladium catalyst, influencing the regioselectivity and efficiency of cross-coupling reactions.[3] This unique combination makes this compound a versatile building block for creating complex molecules in pharmaceutical and materials science research.[4]
This guide will compare this compound against a baseline unsubstituted phenylboronic acid and three other substituted analogues to elucidate the specific effects of fluoro, chloro, and hydroxyl substitutions.
Comparative Data on Physicochemical Properties
The physical and chemical properties of a boronic acid, particularly its acidity (pKa), are critical determinants of its behavior in chemical reactions. The pKa value influences the equilibrium between the neutral boronic acid and the more reactive boronate species, which is crucial for the transmetalation step in the Suzuki-Miyaura reaction. The following table summarizes key physicochemical properties of this compound and its comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (in water) |
| This compound | C₆H₆BFO₃ | 155.92[4][5] | 166[4] | ~7.8 (Estimated) | |
| Phenylboronic acid | C₆H₇BO₂ | 121.93[6] | 216[6] | 8.83[6] | |
| 2-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 178-182 | 8.61 (Predicted) | |
| 5-Chloro-2-hydroxyphenylboronic acid | C₆H₆BClO₃ | 172.37 | Not Available | ~7.6 (Estimated) | |
| 3,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | Not Available | 6.46 (Predicted) |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a primary application for phenylboronic acids. The yield of these reactions is highly dependent on the electronic nature of the substituents on the boronic acid. Electron-withdrawing groups, such as fluorine and chlorine, can increase the Lewis acidity of the boron atom, which may influence the rate of transmetalation.[2] Conversely, electron-donating groups are generally found to enhance the reaction rate and yield.[7]
The following table provides an illustrative comparison of reported yields for a representative Suzuki-Miyaura coupling reaction between various boronic acids and an aryl bromide. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce; therefore, these data are compiled from different sources and should be interpreted as indicative of general reactivity trends.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/Dioxane | 85 | 4 | ~90-95 |
| 2-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | 20 | ~85-90[8] |
| 4-Fluorophenylboronic acid (analogue) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[9] |
| 5-Chloro-2-hydroxyphenylboronic acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Good to High (Qualitative)[10] |
| 3,5-Difluorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good (Qualitative) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for research and development. Below are methodologies for key experiments involving substituted phenylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture, 4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the aryl bromide, substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]
Protocol 2: Determination of pKa by Potentiometric Titration
This method is widely used for its precision in determining the acidity constants of chemical compounds.[6][11]
Materials:
-
Substituted phenylboronic acid sample (~1 mM solution)
-
Standardized 0.1 M Hydrochloric acid (HCl)
-
Standardized 0.1 M Sodium hydroxide (NaOH), carbonate-free
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and titration vessel
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Prepare a ~1 mM solution of the boronic acid in water or a suitable co-solvent. Add KCl to a final concentration of 0.15 M.[12]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration.[12]
-
Acidification: Place the solution in the titration vessel on a magnetic stirrer. Immerse the pH electrode. Add 0.1 M HCl to lower the initial pH to ~2.0.
-
Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding small, known increments of the titrant.
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the average pKa value.[12]
Protocol 3: Enzyme Inhibition Assay (AmpC β-Lactamase Disk Potentiation Test)
Phenylboronic acids are known inhibitors of serine proteases, including bacterial β-lactamases like AmpC. This protocol describes a disk diffusion method to assess this inhibitory activity.
Materials:
-
Test organism (e.g., a clinical isolate of E. coli expressing AmpC β-lactamase)
-
Mueller-Hinton agar (MHA) plates
-
Standard antibiotic disks (e.g., Cefoxitin, 30 µg)
-
Blank sterile paper disks
-
Solution of the test boronic acid (e.g., 400 µg per disk)
-
Control organism (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Inoculate the surface of an MHA plate evenly with the bacterial suspension using a sterile swab.
-
Disk Preparation: Prepare the test disks by dispensing a solution of the boronic acid onto blank sterile disks to achieve a final concentration of 400 µ g/disk . Allow the disks to dry.
-
Disk Placement: Place a standard 30 µg cefoxitin disk on the inoculated MHA plate. Place a cefoxitin disk containing the boronic acid inhibitor on the same plate, ensuring adequate distance between them.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zones of inhibition around both disks. An increase in the zone of inhibition diameter of ≥5 mm around the cefoxitin disk with the boronic acid compared to the cefoxitin disk alone is considered a positive result, indicating inhibition of the AmpC β-lactamase by the boronic acid.[13][14]
Visualizations: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-hydroxy-5-methoxyphenylboronic acid - 259209-16-0 - Structure, Synthesis, Properties [organoborons.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing Products of 5-Fluoro-2-hydroxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. 5-Fluoro-2-hydroxyphenylboronic acid serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to generate novel fluorinated biaryl compounds.[1] Accurate and robust analytical characterization of the resulting products is paramount for ensuring purity, confirming structure, and enabling further development.
This guide provides a comparative overview of the primary analytical techniques used to characterize the products of reactions involving this compound. We will delve into the principles, data interpretation, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Key Analytical Methods
The choice of analytical method is dictated by the specific information required, such as purity assessment, structural elucidation, or quantification. Each technique offers distinct advantages and limitations in the context of analyzing fluorinated biaryl compounds derived from this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Purity assessment, quantification of reactants and products, reaction monitoring. | High resolution and sensitivity, well-established for routine quality control.[2] | Potential for on-column degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Unambiguous structure elucidation, confirmation of substitution patterns. | Provides detailed structural information, including connectivity and stereochemistry. 19F NMR is particularly powerful for fluorinated compounds.[3] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | Molecular weight determination, confirmation of elemental formula, fragmentation analysis for structural clues. | High sensitivity, provides accurate mass measurements. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Does not provide detailed stereochemical information, isomers can be difficult to distinguish without fragmentation. |
Data Presentation: A Representative Example
To illustrate the application of these techniques, let's consider a representative Suzuki-Miyaura coupling reaction between this compound and a hypothetical aryl bromide, 4-bromoanisole, to yield 5-Fluoro-2-hydroxy-4'-methoxybiphenyl.
Table 1: Expected HPLC Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 3.5 | < 1% (if reaction goes to completion) |
| 4-Bromoanisole | 8.2 | < 1% (if reaction goes to completion) |
| 5-Fluoro-2-hydroxy-4'-methoxybiphenyl | 10.5 | > 98% |
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.40 | d | 8.8 | H-2', H-6' |
| 7.10 - 6.90 | m | - | H-3, H-4, H-6 | |
| 6.95 | d | 8.8 | H-3', H-5' | |
| 5.50 | s | - | -OH | |
| 3.85 | s | - | -OCH₃ | |
| ¹³C NMR | 160.0, 155.8 (d, J=240), 148.5, 130.0, 128.5, 118.0 (d, J=8), 116.5 (d, J=23), 115.0 (d, J=24), 114.5, 55.5 | - | - | Aromatic & methoxy carbons |
| ¹⁹F NMR | -115.0 | m | - | Ar-F |
Note: The chemical shifts and coupling constants are illustrative and can vary based on the specific reaction product and NMR solvent.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | 219.0765 | [M+H]⁺ |
| ESI- | 217.0612 | [M-H]⁻ |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible analytical data.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized 5-Fluoro-2-hydroxy-4'-methoxybiphenyl and quantify any remaining starting materials.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
-
Start with 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve approximately 1 mg of the crude or purified product in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized 5-Fluoro-2-hydroxy-4'-methoxybiphenyl.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information on carbon types.
-
¹⁹F NMR: Standard pulse sequence, referenced to an appropriate fluorine standard (e.g., CFCl₃).[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized 5-Fluoro-2-hydroxy-4'-methoxybiphenyl.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition confirmation.
Mandatory Visualizations
Suzuki-Miyaura Coupling Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction and subsequent product analysis.
Analytical Workflow for Product Characterization
Caption: Logical flow for the analytical characterization of a synthesized organic compound.
References
1H NMR and 13C NMR analysis of 5-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the 1H and 13C NMR Spectral Characteristics of Substituted Phenylboronic Acids
Comparative Spectral Data
The following tables summarize the reported 1H and 13C NMR spectral data for 2-hydroxyphenylboronic acid and 4-fluorophenylboronic acid. This information serves as a valuable reference for predicting the spectral features of 5-Fluoro-2-hydroxyphenylboronic acid, where the combined electronic effects of both the hydroxyl and fluoro substituents would influence the chemical shifts of the aromatic protons and carbons.
Table 1: 1H NMR Spectral Data of 2-Hydroxyphenylboronic Acid and 4-Fluorophenylboronic Acid
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2-Hydroxyphenylboronic acid | DMSO-d6 | 8.13 (s, 2H, B(OH)2), 7.51 (dd, J=7.6, 1.6 Hz, 1H), 7.14 (ddd, J=8.2, 7.4, 1.7 Hz, 1H), 6.84 (dd, J=8.2, 1.1 Hz, 1H), 6.78 (td, J=7.4, 1.2 Hz, 1H) |
| 4-Fluorophenylboronic acid | DMSO-d6 | 8.15 (s, 2H, B(OH)2), 7.85 (dd, J=8.8, 5.4 Hz, 2H), 7.18 (t, J=8.9 Hz, 2H) |
Table 2: 13C NMR Spectral Data of 2-Hydroxyphenylboronic Acid and 4-Fluorophenylboronic Acid
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Hydroxyphenylboronic acid | DMSO-d6 | 159.2, 135.5, 131.0, 118.8, 115.0 |
| 4-Fluorophenylboronic acid | DMSO-d6 | 164.5 (d, JCF=246 Hz), 136.9 (d, JCF=8.5 Hz), 131.2 (d, JCF=3.0 Hz), 115.2 (d, JCF=22.0 Hz) |
Experimental Protocols
A standardized protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like substituted phenylboronic acids is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid boronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with NMR experiments.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, is appropriate for aromatic compounds.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is common.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm, centered around 100 ppm, will cover the expected range for most organic molecules.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the 1H NMR spectrum to deduce the connectivity of the protons.
Workflow for NMR Analysis
The logical workflow for the complete NMR analysis and structural elucidation of a substituted phenylboronic acid is depicted in the following diagram.
Caption: A logical workflow for the NMR analysis of substituted phenylboronic acids.
Mass Spectrometry of Biaryls from 5-Fluoro-2-hydroxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the mass spectrometric behavior of biaryl compounds synthesized from 5-Fluoro-2-hydroxyphenylboronic acid. We provide detailed experimental protocols, comparative data, and an overview of alternative synthetic routes to aid in the characterization and development of these important structural motifs.
Biaryl structures are prevalent in a vast array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of these molecules, and this compound is a key building block for introducing a fluorinated and hydroxylated phenyl ring.[1] Understanding the mass spectrometric behavior of the resulting biaryls is crucial for their unambiguous identification and characterization. This guide presents a comprehensive analysis of their expected mass spectra under electrospray ionization (ESI) conditions and compares this synthetic route with other established methods.
Comparative Mass Spectrometry Data
The following tables summarize the expected mass spectrometric data for a model biaryl compound, 2-(4-methylphenyl)-4-fluorophenol, synthesized via the Suzuki-Miyaura coupling of this compound and 4-bromotoluene. The data is presented alongside that of a biaryl synthesized from an alternative boronic acid to highlight the differences in fragmentation patterns.
Table 1: ESI-MS Data for 2-(4-methylphenyl)-4-fluorophenol
| Ion | Predicted m/z | Relative Abundance |
| [M+H]⁺ | 203.08 | 100% |
| [M+Na]⁺ | 225.06 | 25% |
| [M-H₂O+H]⁺ | 185.07 | 15% |
| [M-HF+H]⁺ | 183.08 | 10% |
Table 2: Comparative ESI-MS/MS Fragmentation of the [M+H]⁺ Ion
| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| 203.08 | 2-(4-methylphenyl)-4-fluorophenol | 183.08, 170.07, 157.08 | Neutral loss of HF, followed by loss of CH₃ radical, and subsequent loss of another CH radical. |
| 215.10 | 2-(4-methoxyphenyl)-4-chlorophenol | 180.05, 165.03, 139.04 | Neutral loss of HCl, followed by loss of CH₃ radical, and subsequent cleavage of the ether linkage. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative method for the synthesis of biaryls using this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 4:1 mixture of Toluene and Water)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Degas the mixture with an inert gas (e.g., argon) for 15 minutes.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mass Spectrometry Analysis
Instrumentation:
-
A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.
ESI-MS Method:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-1000
Alternative Synthesis Routes
While the Suzuki-Miyaura coupling is a versatile method, other reactions can be employed for the synthesis of biaryls, each with its own advantages and disadvantages.[2][3]
Table 3: Comparison of Biaryl Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide, Palladium catalyst | High functional group tolerance, mild reaction conditions, commercially available reagents. | Potential for boronic acid decomposition, residual palladium contamination. |
| Stille Coupling | Organostannane, Aryl halide, Palladium catalyst | Insensitive to moisture and air. | Toxicity of organotin compounds. |
| Negishi Coupling | Organozinc reagent, Aryl halide, Palladium or Nickel catalyst | High reactivity and selectivity. | Sensitivity of organozinc reagents to air and moisture. |
| Hiyama Coupling | Organosilane, Aryl halide, Palladium catalyst | Low toxicity of silicon reagents. | Requires activation of the C-Si bond, often with fluoride. |
| Ullmann Reaction | Two aryl halides, Copper catalyst | Useful for synthesizing symmetrical biaryls. | Harsh reaction conditions (high temperatures), often requires electron-withdrawing groups. |
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for the synthesis and analysis of biaryls, as well as the logical relationship between different biaryl synthesis methods.
Caption: Experimental workflow for biaryl synthesis and mass spectrometry analysis.
Caption: Relationship between different synthetic methods for biaryl compounds.
References
Kinetic Showdown: 5-Fluoro-2-hydroxyphenylboronic Acid in Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex biaryl compounds. The choice of boronic acid is a critical parameter that dictates the efficiency and kinetics of this transformation. This guide provides a comparative analysis of the kinetic performance of 5-Fluoro-2-hydroxyphenylboronic acid against other representative boronic acids, supported by established mechanistic principles and experimental data from related systems.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a potentially coordinating hydroxyl group in the ortho position, presents a distinct kinetic profile compared to simpler analogues. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Performance Comparison of Boronic Acids
The kinetics of the Suzuki-Miyaura reaction are predominantly influenced by the electronic and steric properties of the boronic acid, which affect the rate-determining transmetalation step. The following table summarizes the expected kinetic performance of this compound in comparison to other commonly used boronic acids. The quantitative data is based on representative values from studies on analogous systems to provide a comparative framework.
| Boronic Acid | Key Substituents | Expected Relative Rate | Turnover Frequency (TOF) (h⁻¹) (Representative) | Rationale for Kinetic Performance |
| This compound | 5-Fluoro (EWG), 2-Hydroxy (coordinating/directing group) | Moderate to Fast | Not explicitly reported; expected to be high under optimized conditions. | The electron-withdrawing fluorine atom can enhance the rate of transmetalation. The ortho-hydroxyl group may participate in the catalytic cycle, potentially accelerating the reaction. However, it can also promote side reactions like protodeboronation. |
| Phenylboronic Acid | Unsubstituted | Baseline | ~10² - 10³ | Serves as a standard benchmark for comparison. Its reactivity is well-characterized under various conditions. |
| 4-Methoxyphenylboronic Acid | 4-Methoxy (EDG) | Fast | > 10³ | The electron-donating methoxy group increases the nucleophilicity of the aryl group, generally leading to a faster transmetalation step. |
| 4-Nitrophenylboronic Acid | 4-Nitro (strong EWG) | Slow to Moderate | < 10² | The strong electron-withdrawing nitro group can decrease the electron density on the aryl ring, potentially slowing down the transmetalation step. |
| 2-Hydroxyphenylboronic Acid | 2-Hydroxy (coordinating/directing group) | Moderate to Fast | Variable | Similar to the target compound, the ortho-hydroxyl group can influence the reaction rate. Its performance is highly dependent on the reaction conditions. |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. TOF values are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and are provided for illustrative comparison.
A significant side reaction that influences the observed kinetics of Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1] This process is often base-catalyzed and can be particularly relevant for boronic acids with electron-withdrawing groups or those prone to instability, such as some heteroaromatic boronic acids. The fluorine substituent on this compound may increase its susceptibility to protodeboronation, making the optimization of reaction conditions crucial to maximize the yield of the desired cross-coupled product.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. The following is a generalized methodology for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 10:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a temperature-controlled heating block or oil bath.
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, palladium catalyst, base, and a magnetic stir bar to a reaction vial.
-
Add the degassed solvent and the internal standard to the vial.
-
Seal the vial tightly with a septum-containing cap.
3. Kinetic Monitoring:
-
Place the reaction vial in the pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of ethyl acetate and water).
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the turnover frequency (TOF) using the formula: TOF = (moles of product) / (moles of catalyst × time).
Visualizing the Process
To better understand the relationships within the Suzuki-Miyaura cross-coupling and the experimental approach to its kinetic analysis, the following diagrams are provided.
References
A Comparative Guide to the Reaction Mechanisms of 5-Fluoro-2-hydroxyphenylboronic Acid: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the probable reaction mechanisms of 5-fluoro-2-hydroxyphenylboronic acid, primarily focusing on its participation in the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of DFT studies specifically on this compound, this guide draws parallels from computational and experimental studies on analogous arylboronic acids. The unique electronic properties conferred by the fluorine and hydroxyl substituents are expected to influence the reaction kinetics and mechanism, making this comparative approach essential for researchers in organic synthesis and drug development.[1][2]
The Suzuki-Miyaura Coupling: A General Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Density Functional Theory (DFT) studies have been instrumental in elucidating the energetic landscape of this cycle and identifying the rate-determining step.[3][5]
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Analysis of Mechanistic Steps
The presence of a fluorine atom and a hydroxyl group on the phenylboronic acid can influence each step of the catalytic cycle. The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boron atom, while the ortho-hydroxyl group can participate in the reaction, potentially altering the transmetalation step.
Oxidative Addition
This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. DFT studies have shown that the activation barrier for this step is influenced by the nature of the halide and the electronic properties of the aryl group.
Transmetalation: The Role of the Base and Boronic Acid Structure
Transmetalation is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]
Two primary pathways for transmetalation have been investigated computationally:
-
The "Oxo-Palladium Pathway": Involves the exchange of the halide on the palladium complex with a hydroxide, followed by reaction with the boronic acid.
-
The "Oxoboronate Pathway": Involves the direct reaction of the palladium-halide complex with the pre-formed boronate.[8]
For this compound, the ortho-hydroxyl group could potentially coordinate to the palladium center, influencing the geometry and energetics of the transition state.
The workflow for the base-activated transmetalation step can be visualized as follows:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Comparative Yield Analysis of Catalysts for Suzuki-Miyaura Coupling with 5-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Fluorinated Biaryl Compounds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The use of fluorinated building blocks, such as 5-Fluoro-2-hydroxyphenylboronic acid, is of significant interest as the incorporation of fluorine can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. However, fluorinated arylboronic acids, especially those with ortho-substituents, can present challenges, including a propensity for protodeboronation under basic reaction conditions, which can lead to diminished yields.
The choice of catalyst is paramount to overcoming these challenges and achieving high-yield synthesis. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with various aryl halides, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparative study of a wide range of catalysts for this compound under identical conditions is not extensively documented in a single source, analysis of available literature for this and structurally similar fluorinated boronic acids allows for a valuable comparison of catalyst performance. The following table summarizes the efficacy of different palladium catalyst systems in Suzuki-Miyaura reactions involving fluorinated phenylboronic acids.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1: Buchwald Precatalyst | ||||||
| XPhos Pd G3 | 4-Bromoanisole | K₃PO₄ | Toluene/Water | 100 | 2 | >95 |
| Catalyst System 2: Traditional Catalyst | ||||||
| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | K₂CO₃ | Dioxane/Water | 90 | 12 | ~85 |
| Catalyst System 3: Heterogeneous Catalyst | ||||||
| Pd/C | 4-Iodoanisole | Na₂CO₃ | Ethanol/Water | 80 | 6 | ~90 |
Note: The data presented is a compilation from various sources and may involve slightly different substrates or reaction scales. Yields are substrate-dependent and optimization is often required for specific applications.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound using two different types of palladium catalysts.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is adapted from methods developed for the rapid coupling of challenging arylboronic acids, which are prone to decomposition. The use of a highly active palladium precatalyst allows for lower reaction temperatures and shorter reaction times, minimizing the degradation of the boronic acid.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equivalent)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, and XPhos Pd G3.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
This protocol outlines a more conventional approach using a common palladium(0) catalyst. While often effective, it may require higher temperatures and longer reaction times compared to modern precatalysts.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (e.g., 1-Bromo-4-nitrobenzene) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 ratio)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general laboratory workflow for performing a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety Operating Guide
A Guide to the Safe Disposal of 5-Fluoro-2-hydroxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 5-Fluoro-2-hydroxyphenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation[1]. Ingestion may also be harmful. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or other protective clothing. |
Always work in a well-ventilated area, preferably within a chemical fume hood with a local exhaust system, to prevent the dispersion of dust[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations[1]. It is highly recommended to engage a licensed waste disposal company for its final disposition[1].
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container. Avoid mixing with other chemical waste to prevent unforeseen reactions.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should also be collected in a designated, sealed waste container.
-
Solutions: If the chemical is in a solution, it should be stored in a compatible, sealed, and clearly labeled container. Do not pour solutions down the drain[1].
2. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly[2].
3. Labeling and Storage of Waste:
-
All waste containers must be accurately labeled with the chemical name ("this compound waste") and the appropriate hazard symbols (e.g., irritant).
-
Store the sealed waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3].
4. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete list of the waste contents and a copy of the Safety Data Sheet (SDS).
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
